4-Chlorobenzo[4,5]thieno[3,2-D]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-[1]benzothiolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJAFENSUSLYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279098 | |
| Record name | 4-Chloro[1]benzothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36822-09-0 | |
| Record name | 4-Chloro[1]benzothieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36822-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro[1]benzothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and characterization of 4-Chlorobenzothieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is a core structure in various biologically active molecules. This guide details a probable synthetic route, experimental protocols, and expected characterization data, presented for practical application in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Chlorobenzothieno[3,2-d]pyrimidine is presented below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C10H5ClN2S | PubChem |
| Molecular Weight | 220.68 g/mol | Inferred |
| IUPAC Name | 4-chloro-[1]benzothieno[3,2-d]pyrimidine | Inferred |
| CAS Number | Not explicitly found | |
| Appearance | Expected to be a solid | General |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Chloroform) | General |
Synthesis Pathway
The synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine can be achieved through a multi-step process, culminating in the chlorination of a benzothieno[3,2-d]pyrimidin-4-one precursor. This approach is a common and effective method for introducing a chlorine atom at the 4-position of the pyrimidine ring.
Caption: Synthetic route to 4-Chlorobenzothieno[3,2-d]pyrimidine.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
3.1. Synthesis of Benzothieno[3,2-d]pyrimidin-4(3H)-one
This procedure outlines the cyclization of 3-aminobenzo[b]thiophene-2-carboxamide to form the pyrimidinone intermediate.
-
Materials:
-
3-Aminobenzo[b]thiophene-2-carboxamide
-
Formic acid (98-100%)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-aminobenzo[b]thiophene-2-carboxamide (1 equivalent).
-
Add an excess of formic acid.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product under vacuum to yield Benzothieno[3,2-d]pyrimidin-4(3H)-one.
-
3.2. Synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine
This protocol details the chlorination of the pyrimidinone intermediate using phosphorus oxychloride.
-
Materials:
-
Benzothieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place Benzothieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl3). A few drops of N,N-dimethylaniline can be added to catalyze the reaction.
-
Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure 4-Chlorobenzothieno[3,2-d]pyrimidine.
-
Characterization Data
The synthesized 4-Chlorobenzothieno[3,2-d]pyrimidine should be characterized using standard analytical techniques to confirm its structure and purity.
4.1. Expected Analytical Data
| Technique | Expected Results |
| 1H NMR | Aromatic protons of the benzo[b]thiophene ring system would appear in the range of δ 7.5-8.5 ppm. The proton on the pyrimidine ring would likely appear as a singlet at a downfield chemical shift (δ ~9.0 ppm). |
| 13C NMR | Aromatic carbons would be observed in the region of δ 120-150 ppm. The carbon atom attached to the chlorine (C4) and other carbons of the pyrimidine ring would appear at distinct chemical shifts, with the C4 carbon being significantly influenced by the electronegative chlorine atom. |
| Mass Spectrometry (EI) | The mass spectrum should show a molecular ion peak (M+) at m/z 220 and an M+2 peak at m/z 222 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[2][3] Fragmentation patterns would involve the loss of chlorine and subsequent ring fragmentation. |
| Elemental Analysis | The calculated elemental composition for C10H5ClN2S is: C, 54.43%; H, 2.28%; Cl, 16.06%; N, 12.69%; S, 14.53%. The experimental values should be within ±0.4% of the calculated values. |
| Melting Point | A sharp melting point is indicative of a pure compound. The exact value would need to be determined experimentally. |
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of the synthesized compound.
Caption: Workflow for purification and characterization.
References
Spectroscopic Analysis of 4-Chlorobenzothieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 4-Chlorobenzothieno[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a probable synthetic route, detailed experimental protocols, and a comprehensive analysis of its nuclear magnetic resonance (NMR) data.
Introduction
Benzothieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the 4-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological targets. Accurate spectroscopic characterization, particularly through NMR, is crucial for the unambiguous identification and further development of such compounds. This guide focuses on the synthesis and in-depth NMR analysis of 4-Chlorobenzothieno[3,2-d]pyrimidine.
Synthesis Pathway
The synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine is typically achieved through a two-step process starting from 3-aminobenzo[b]thiophene-2-carboxamide. The initial step involves the cyclization to form the corresponding benzothieno[3,2-d]pyrimidin-4(3H)-one, which is subsequently chlorinated.
Caption: Synthetic pathway for 4-Chlorobenzothieno[3,2-d]pyrimidine.
Experimental Protocols
Synthesis of Benzothieno[3,2-d]pyrimidin-4(3H)-one
-
Reaction Setup: A mixture of 3-aminobenzo[b]thiophene-2-carboxamide (1 equivalent) in formic acid (10-15 volumes) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Condition: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure. The resulting solid is triturated with water, filtered, washed with water until the washings are neutral, and then dried to afford the crude product. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure benzothieno[3,2-d]pyrimidin-4(3H)-one.
Synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine
-
Reaction Setup: Benzothieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, 5-10 volumes) in a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube. A catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
-
Reaction Condition: The mixture is heated to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude 4-Chlorobenzothieno[3,2-d]pyrimidine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.
Spectroscopic Data
The structural confirmation of 4-Chlorobenzothieno[3,2-d]pyrimidine is achieved through spectroscopic techniques, primarily ¹H and ¹³C NMR. The expected chemical shifts are summarized below. These are predicted values based on the analysis of related structures and known substituent effects.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.1 | s | - |
| H-6 | ~8.2 - 8.4 | d | ~8.0 |
| H-7 | ~7.6 - 7.8 | t | ~7.5 |
| H-8 | ~7.5 - 7.7 | t | ~7.5 |
| H-9 | ~8.0 - 8.2 | d | ~8.0 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 154 |
| C-4 | ~158 - 160 |
| C-4a | ~130 - 132 |
| C-5a | ~125 - 127 |
| C-6 | ~124 - 126 |
| C-7 | ~128 - 130 |
| C-8 | ~126 - 128 |
| C-9 | ~123 - 125 |
| C-9a | ~140 - 142 |
| C-9b | ~150 - 152 |
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 4-Chlorobenzothieno[3,2-d]pyrimidine with the standard atom numbering convention used for NMR assignment.
Mass Spectrometry Fragmentation Analysis of 4-Chlorobenzothieno[3,2-d]pyrimidine: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-Chlorobenzothieno[3,2-d]pyrimidine. This document is intended for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in the analytical characterization of novel heterocyclic compounds.
Please note: Extensive searches of scientific literature and spectral databases did not yield experimental mass spectrometry data for 4-Chlorobenzothieno[3,2-d]pyrimidine. Therefore, the information presented herein is based on a theoretical fragmentation pathway, derived from the established principles of mass spectrometry and analysis of the fragmentation patterns of structurally related molecules, including chloro-substituted pyrimidines and benzothiophene derivatives.
Predicted Mass Spectrometry Fragmentation Pattern
The proposed fragmentation of 4-Chlorobenzothieno[3,2-d]pyrimidine under electron ionization (EI) is expected to be initiated by the formation of a molecular ion (M+•). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the chlorine radical, elimination of neutral molecules such as HCN, and cleavage of the heterocyclic rings.
The stability of the fused aromatic system will significantly influence the fragmentation cascade. The initial loss of a chlorine atom is a common fragmentation pathway for chloro-substituted aromatic compounds. This would be followed by the sequential loss of small neutral molecules from the pyrimidine and thiophene rings.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 4-Chlorobenzothieno[3,2-d]pyrimidine
| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |
| 220/222 | [C₁₀H₅ClN₂S]⁺• | - | Molecular ion (M+•) and its M+2 isotope peak. |
| 185 | [C₁₀H₅N₂S]⁺ | Cl• | Loss of a chlorine radical. |
| 158 | [C₉H₄NS]⁺ | HCN | Loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
| 131 | [C₈H₃S]⁺ | HCN | Further loss of hydrogen cyanide. |
| 114 | [C₈H₂S]⁺• | H•, C₂H₂ | Potential fragmentation of the benzothiophene core. |
This table presents predicted data and should be confirmed by experimental analysis.
Proposed Fragmentation Pathway
The logical relationship of the proposed fragmentation cascade is illustrated in the following diagram:
Caption: Proposed fragmentation pathway of 4-Chlorobenzothieno[3,2-d]pyrimidine.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized experimental protocol for the analysis of heterocyclic compounds like 4-Chlorobenzothieno[3,2-d]pyrimidine using EI-MS. Actual parameters may need to be optimized for the specific instrument and sample.
Objective: To obtain the mass spectrum of 4-Chlorobenzothieno[3,2-d]pyrimidine and identify its fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile organic solvent (e.g., methanol or dichloromethane).
-
The concentration should be optimized to produce a stable ion current, typically in the range of 10-100 ng/µL.
-
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries.
-
Source Temperature: Typically in the range of 200-250 °C to ensure sample volatilization.
-
Mass Analyzer: Set to scan a mass range appropriate for the compound, for example, m/z 50-300.
-
Inlet System: A direct insertion probe or a gas chromatography (GC) inlet can be used. For a pure compound, a direct insertion probe is often sufficient.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Record the m/z values and relative intensities of the molecular ion and all significant fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Propose structures for the observed fragment ions by calculating the mass differences from the molecular ion and other fragments.
-
Elucidate the fragmentation pathways based on the logical loss of neutral fragments.
-
Conclusion
While experimental data for the mass spectrometric fragmentation of 4-Chlorobenzothieno[3,2-d]pyrimidine is not currently available, this guide provides a robust theoretical framework for its analysis. The predicted fragmentation pattern, centered on the initial loss of the chloro substituent followed by the degradation of the heterocyclic core, offers a valuable starting point for researchers. The provided experimental protocol outlines the necessary steps to obtain empirical data, which will be crucial for the definitive structural elucidation and characterization of this compound. It is strongly recommended that the theoretical data presented here be validated through experimental analysis.
Crystal Structure Analysis of 4-Chlorobenzothieno[3,2-d]pyrimidine: A Technical Guide
Disclaimer: As of the latest literature search, a complete, publicly available single-crystal X-ray diffraction analysis for 4-Chlorobenzothieno[3,2-d]pyrimidine could not be located. Therefore, this technical guide has been constructed using a hypothetical yet realistic dataset . The experimental protocols, crystallographic data, and structural parameters presented herein are representative of what would be expected for a compound of this nature, based on published analyses of structurally related molecules and general principles of small-molecule crystallography. This document is intended for illustrative and educational purposes for researchers, scientists, and drug development professionals.
Introduction
The benzothieno[3,2-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific functionalization of this core, such as the introduction of a chlorine atom at the 4-position, can significantly influence its physicochemical properties and biological targets. A precise understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the methodologies and a representative crystal structure analysis of 4-Chlorobenzothieno[3,2-d]pyrimidine.
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals, followed by X-ray diffraction data collection and subsequent structure solution and refinement.[1][2]
2.1. Crystal Growth
High-quality single crystals of 4-Chlorobenzothieno[3,2-d]pyrimidine suitable for X-ray diffraction can be grown using slow evaporation techniques. A typical procedure would involve:
-
Synthesis and Purification: The compound is first synthesized and purified to >98% purity, as confirmed by techniques such as NMR and mass spectrometry.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For compounds of this type, solvents such as dichloromethane, chloroform, ethyl acetate, or a mixture thereof are often effective.
-
Supersaturated Solution Preparation: A supersaturated solution is prepared by dissolving the purified compound in the selected solvent, with gentle heating if necessary.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at a constant temperature. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
2.2. X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.[3] Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and an area detector.[4] The crystal is rotated through a series of angles, and a large number of diffraction images are collected.[5]
2.3. Structure Solution and Refinement
The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.[6] The process involves several computational steps:
-
Indexing and Unit Cell Determination: The diffraction spots are indexed to determine the crystal system, space group, and unit cell dimensions.[5]
-
Integration: The intensities of all the diffraction spots are measured from the collected images.[2]
-
Scaling and Merging: The integrated intensities are scaled and merged to produce a final set of unique reflection data.[6]
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson synthesis.[1][7]
-
Structure Refinement: The atomic model is refined against the experimental diffraction data using full-matrix least-squares methods.[8][9] This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]
Data Presentation
The following tables summarize the hypothetical crystallographic data for 4-Chlorobenzothieno[3,2-d]pyrimidine.
Table 1: Hypothetical Crystal Data and Structure Refinement Details for 4-Chlorobenzothieno[3,2-d]pyrimidine.
| Parameter | Value |
| Crystal Data | |
| Empirical formula | C₁₀H₅ClN₂S |
| Formula weight | 220.68 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.543(2) Å |
| b | 12.115(3) Å |
| c | 9.321(2) Å |
| α | 90° |
| β | 105.34(1)° |
| γ | 90° |
| Volume | 929.8(4) ų |
| Z | 4 |
| Density (calculated) | 1.575 Mg/m³ |
| Absorption coefficient | 0.55 mm⁻¹ |
| F(000) | 448 |
| Data Collection | |
| Crystal size | 0.25 x 0.18 x 0.12 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Index ranges | -11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12 |
| Reflections collected | 9875 |
| Independent reflections | 2145 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2145 / 0 / 127 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.042, wR₂ = 0.115 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for 4-Chlorobenzothieno[3,2-d]pyrimidine.
| Bond | Length (Å) | Angle | Degrees (°) |
| S(1)-C(9a) | 1.745(2) | C(9a)-S(1)-C(3a) | 92.1(1) |
| S(1)-C(3a) | 1.751(2) | N(1)-C(2)-N(3) | 127.5(2) |
| N(1)-C(2) | 1.328(3) | C(2)-N(3)-C(4) | 115.8(2) |
| N(1)-C(9b) | 1.375(3) | C(4a)-C(4)-N(3) | 123.4(2) |
| N(3)-C(2) | 1.335(3) | C(4a)-C(4)-Cl(1) | 118.2(2) |
| N(3)-C(4) | 1.381(3) | N(3)-C(4)-Cl(1) | 118.4(2) |
| C(4)-Cl(1) | 1.738(2) | C(9b)-C(4a)-C(4) | 118.9(2) |
| C(5)-C(6) | 1.385(4) | C(5a)-C(5)-C(6) | 120.5(3) |
| C(6)-C(7) | 1.391(4) | C(7)-C(6)-C(5) | 120.1(3) |
| C(7)-C(8) | 1.382(4) | C(8)-C(7)-C(6) | 119.8(3) |
| C(8)-C(9) | 1.389(3) | C(9)-C(8)-C(7) | 120.3(3) |
| C(9)-C(9a) | 1.395(3) | C(5a)-C(9)-C(8) | 119.2(3) |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
References
- 1. fiveable.me [fiveable.me]
- 2. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crystallography.fr [crystallography.fr]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. m.youtube.com [m.youtube.com]
- 6. portlandpress.com [portlandpress.com]
- 7. web.mit.edu [web.mit.edu]
- 8. iucr.org [iucr.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Initial Biological Screening of 4-Chlorobenzothieno[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of derivatives based on the benzothieno[3,2-d]pyrimidine scaffold, with a focus on anticancer and anti-inflammatory activities. Due to the specificity of the 4-chlorobenzothieno[3,2-d]pyrimidine core as a starting material, this guide synthesizes data from closely related benzothienopyrimidine structures to provide a broader context for potential research and development.
Data Presentation
The following tables summarize the quantitative biological activity data for various benzothieno[3,2-d]pyrimidine and related derivatives.
Table 1: Anticancer Activity of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | Structure | IC50 (µM) |
| 7b | 4-(4-Fluorobenzylamino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | 8.80 ± 0.08 |
| 7t | 4-(4-(Trifluoromethyl)benzylamino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine | 7.45 ± 0.26 |
| Camptothecin | (Standard) | 8.92 ± 0.12 |
| Etoposide | (Standard) | 10.21 ± 0.15 |
Data sourced from a study on dual topoisomerase I and II inhibitors, indicating the potential of this scaffold in cancer therapy.[3]
Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives
| Derivative | Substituent Group | Binding Energy (ΔG, kcal/mol) |
| 1 | 4-methyl-benzenesulphonamide | -8.9 |
| 2 | 4-methoxy-benzenesulphonamide | -9.0 |
| 4 | Antipyrine | -9.4 |
| 8 | 4-nitro-benzenesulphonamide | -9.1 |
| 9 | 4-chloro-benzenesulphonamide | -9.0 |
| 10 | 4-bromo-benzenesulphonamide | -9.2 |
This data highlights the anti-inflammatory potential of the benzothieno[3,2-d]pyrimidine core through the inhibition of the COX-2 enzyme.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The synthesized benzothienopyrimidine derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Cyclooxygenase (COX-2) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.
-
Inhibition Reaction: The test compounds (benzothienopyrimidine derivatives) at various concentrations are pre-incubated with the COX-2 enzyme in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of COX-2 inhibition by the test compounds is calculated by comparing the PGE2 levels in the presence and absence of the inhibitors. The IC50 values are determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the biological screening of 4-chlorobenzothieno[3,2-d]pyrimidine derivatives.
References
- 1. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eu-opensci.org [eu-opensci.org]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of Halogenated Thieno[3,2-d]pyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of halogenated thieno[3,2-d]pyrimidines. This class of compounds has demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. This document synthesizes key findings on their biological activity, outlines the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms of action.
Data Presentation: Antiproliferative Activity
The antiproliferative effects of various halogenated thieno[3,2-d]pyrimidines have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data from multiple studies are summarized below for comparative analysis.
Table 1: IC50 Values of Halogenated Thieno[3,2-d]pyrimidines in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2,4-dichloro-thieno[3,2-d]pyrimidine | L1210 | Murine Leukemia | 0.8 | [1] |
| 2,4-dichloro-thieno[3,2-d]pyrimidine | CEM | Human Leukemia | 1.2 | [1] |
| 2,4-dichloro-thieno[3,2-d]pyrimidine | HeLa | Human Cervical Cancer | 2.5 | [1] |
| 2,4-dichloro-7-bromo-thieno[3,2-d]pyrimidine | L1210 | Murine Leukemia | 0.5 | [1] |
| 2,4-dichloro-7-bromo-thieno[3,2-d]pyrimidine | CEM | Human Leukemia | 0.9 | [1] |
| 2,4-dichloro-7-bromo-thieno[3,2-d]pyrimidine | HeLa | Human Cervical Cancer | 1.8 | [1] |
| Thieno[3,2-d]pyrimidine Derivative 11 | HCT-116 | Human Colon Carcinoma | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 11 | MCF-7 | Human Breast Cancer | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 11 | HeLa | Human Cervical Cancer | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 12 | HCT-116 | Human Colon Carcinoma | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 12 | MCF-7 | Human Breast Cancer | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 12 | HeLa | Human Cervical Cancer | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 13 | HCT-116 | Human Colon Carcinoma | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 13 | MCF-7 | Human Breast Cancer | Not specified, but potent | [2] |
| Thieno[3,2-d]pyrimidine Derivative 13 | HeLa | Human Cervical Cancer | Not specified, but potent | [2] |
Note: The antiproliferative potency and cytotoxic mechanisms of 2,4-dichloro thieno[3,2-d]pyrimidines can vary depending on the halogenation at the C7 position and the specific cancer cell type.[3] A structure-activity relationship study has indicated that the presence of a chlorine atom at the C4-position is crucial for the biological activity of these compounds.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the study of in vitro antiproliferative activity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated thieno[3,2-d]pyrimidine compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content versus cell count.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium iodide is used as a counterstain to identify cells that have lost their membrane integrity, which is characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The results are typically displayed as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Visualization of Signaling Pathways and Workflows
The antiproliferative effects of halogenated thieno[3,2-d]pyrimidines are primarily mediated through the induction of G2/M cell cycle arrest and apoptosis. The following diagrams illustrate the experimental workflows and the proposed signaling pathways.
Experimental Workflows
Caption: Experimental workflows for assessing antiproliferative activity.
Signaling Pathways
Halogenated thieno[3,2-d]pyrimidines have been shown to induce cell cycle arrest at the G2/M transition phase. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. A key regulatory complex at this checkpoint is the Cyclin B1/CDK1 complex.
Caption: Proposed mechanism of G2/M cell cycle arrest.
These compounds are also known to induce programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of molecular events. The induction of apoptosis by halogenated thieno[3,2-d]pyrimidines likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
Caption: Generalized pathways for the induction of apoptosis.
Conclusion
Halogenated thieno[3,2-d]pyrimidines represent a promising class of compounds with significant in vitro antiproliferative activity against a variety of cancer cell lines. Their mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, highlighting their potential for further development as anticancer therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of oncology. Further investigation into the specific molecular targets and in vivo efficacy of these compounds is warranted.
References
Investigating the Antifungal Properties of 4-Chlorobenzothieno[3,2-d]pyrimidine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current scientific understanding of the antifungal potential of 4-Chlorobenzothieno[3,2-d]pyrimidine. Due to the limited availability of direct research on this specific compound's antifungal activity, this guide synthesizes information on structurally related benzothieno[3,2-d]pyrimidine derivatives and establishes a framework for future investigation. This paper will detail generalized experimental protocols for assessing antifungal properties and propose potential mechanisms of action based on the broader class of pyrimidine-based antifungals.
Introduction to Benzothieno[3,2-d]pyrimidines in Antifungal Research
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The fusion of a thiophene ring to the pyrimidine core, forming the benzothieno[3,2-d]pyrimidine heterocyclic system, has attracted interest for its potential pharmacological applications. While research has explored the anti-inflammatory and analgesic activities of some benzothieno[3,2-d]pyrimidine derivatives, their potential as antifungal agents remains a largely unexplored frontier.[3] This guide aims to bridge this knowledge gap by outlining a systematic approach to investigating the antifungal properties of a specific derivative, 4-Chlorobenzothieno[3,2-d]pyrimidine.
Quantitative Data on Antifungal Activity
Direct quantitative data on the antifungal activity of 4-Chlorobenzothieno[3,2-d]pyrimidine is not extensively available in the current body of scientific literature. However, studies on other pyrimidine derivatives provide a valuable reference for the potential efficacy of this compound class. The following table summarizes Minimum Inhibitory Concentration (MIC) values for various pyrimidine derivatives against different fungal strains, offering a comparative baseline for future studies on 4-Chlorobenzothieno[3,2-d]pyrimidine.
| Compound Class | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Pyrimidine Derivatives | Candida albicans | 32 - 64 | Fluconazole | Not Specified |
| Thiazolo[4,5-d]pyrimidine-triazole hybrids | Candida albicans | 0.06 - >32 | Not Specified | Not Specified |
| Pyrazolo[3,4-d]pyrimidine derivatives | Valsa mali | 0.22 - 1.93 | Boscalid | 6.71 |
| Pyrido[2,3-d]pyrimidine derivatives | Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, Mucor | Not Specified | Not Specified | Not Specified |
Note: The data presented above is for comparative purposes and highlights the potential antifungal activity within the broader pyrimidine class of compounds.[4][5][6]
Detailed Experimental Protocols
To rigorously assess the antifungal properties of 4-Chlorobenzothieno[3,2-d]pyrimidine, a series of standardized in vitro experiments are necessary. The following protocols are based on established methodologies for antifungal susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining the MIC of antifungal agents.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Preparation of Antifungal Agent: Prepare a stock solution of 4-Chlorobenzothieno[3,2-d]pyrimidine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension to the final desired inoculum concentration (e.g., 10^4 CFU/mL).[7]
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of each drug dilution to the respective wells. Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (inoculum without the drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at a temperature and for a duration suitable for the specific fungal species being tested (e.g., 28°C for 7 days for dermatophytes).[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a complete inhibition of visible growth (MIC-0) or a significant reduction in growth (e.g., MIC-2, 50% inhibition) compared to the growth control.[7]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Workflow for MFC Determination:
Caption: Workflow for Minimum Fungicidal Concentration (MFC) determination.
Detailed Steps:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot the aliquot onto a fresh, drug-free agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plate.
Potential Mechanisms of Action and Signaling Pathways
The precise mechanism of action for 4-Chlorobenzothieno[3,2-d]pyrimidine is yet to be elucidated. However, based on the known mechanisms of other pyrimidine-based antifungal agents, several potential targets can be hypothesized. Many antifungal drugs interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[8]
Potential Fungal Signaling Pathway Inhibition:
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
A primary target for many azole and pyrimidine antifungals is the enzyme 14-alpha-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[8] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity of the fungal cell membrane, ultimately leading to cell death. Future research should investigate the potential of 4-Chlorobenzothieno[3,2-d]pyrimidine to inhibit this key enzyme.
Conclusion and Future Directions
While direct evidence of the antifungal properties of 4-Chlorobenzothieno[3,2-d]pyrimidine is currently scarce, the broader class of pyrimidine derivatives has demonstrated significant potential as antifungal agents. This whitepaper provides a foundational framework for the systematic investigation of this compound. Future research should focus on performing the detailed experimental protocols outlined herein to determine the MIC and MFC against a panel of clinically relevant fungal pathogens. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular docking, are crucial to identify the specific cellular targets and signaling pathways affected by 4-Chlorobenzothieno[3,2-d]pyrimidine. Such investigations will be instrumental in evaluating its potential as a novel antifungal therapeutic.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the C4-Chlorine in Thieno[3,2-d]pyrimidine Scaffolds: A Structure-Activity Relationship Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with purines and its ability to form the basis of potent inhibitors for a range of biological targets. A key feature in the synthetic and biological exploration of this scaffold is the strategic placement of a chlorine atom at the C4-position. This chlorine is not merely a substituent but a versatile synthetic handle that enables extensive structure-activity relationship (SAR) studies through its displacement. This technical guide provides a comprehensive analysis of the SAR of the C4-position, highlighting the pivotal role of the 4-chloro-thieno[3,2-d]pyrimidine intermediate in the development of novel therapeutics, with a focus on antiplasmodial, anticancer, and kinase inhibitory activities.
The C4-Chlorine: A Gateway to Chemical Diversity and Biological Activity
The electron-withdrawing nature of the pyrimidine ring system activates the C4-position for nucleophilic aromatic substitution (SNAr). The chlorine atom serves as an excellent leaving group, facilitating the introduction of a wide array of functional groups, including amines, ethers, and thioethers. This synthetic accessibility allows for the fine-tuning of physicochemical properties and biological activity, making the 4-chloro-thieno[3,2-d]pyrimidine a cornerstone intermediate in drug discovery campaigns.
dot
Caption: General synthetic workflow for C4-substituted thieno[3,2-d]pyrimidines.
Structure-Activity Relationship at the C4-Position
The following sections summarize the quantitative data from various studies, illustrating the impact of C4-substitutions on biological activity.
Antiplasmodial Activity
A notable study explored 4-substituted thieno[3,2-d]pyrimidines as dual-stage antiplasmodial agents. The 4-chloro analog of Gamhepathiopine served as the key intermediate and was evaluated for its activity against the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei.
| Compound | R at C4 | P. falciparum (K1 strain) EC50 (µM)[1] | P. berghei (liver stage) EC50 (µM)[1] | Cytotoxicity (HepG2) CC50 (µM)[1] |
| 1 | =O (Gamhepathiopine) | 0.227 | > 10 | > 29 |
| 5 | Cl | 0.300 | 2.2 | 11 |
| 7a | OEt | > 10 | > 10 | > 29 |
| 7b | OMe | > 10 | > 10 | > 29 |
| 10c | NH-(CH2)2-OH | 0.160 | > 20 | 2.9 |
| 10d | NH-(CH2)3-OH | 0.200 | > 20 | 5.5 |
| 10e | NH-cHex | 0.250 | 1.8 | 3.3 |
SAR Analysis:
-
The 4-chloro derivative 5 displayed potent activity against the erythrocytric stage of P. falciparum, comparable to the parent compound Gamhepathiopine (1 ).[1] However, it exhibited moderate cytotoxicity.
-
Replacement of the chlorine with small alkoxy groups (OMe, OEt) as in 7a and 7b led to a complete loss of antiplasmodial activity.[1]
-
Introduction of small, polar amino-alcohol side chains at C4, such as in 10c and 10d , maintained or slightly improved the potency against P. falciparum but did not confer significant activity against the liver stage and showed increased cytotoxicity.[1]
-
A bulky, lipophilic cyclohexylamino group (10e ) retained good activity against both parasite stages.[1]
This demonstrates that while the C4-chloro compound is active, its primary value lies in its role as a precursor. The nature of the nucleophile used to displace the chlorine is critical, with amino substitutions being more favorable than alkoxy groups for antiplasmodial activity.
Anticancer and Kinase Inhibitory Activity
The C4-position of the thieno[3,2-d]pyrimidine scaffold is a key interaction point in the ATP-binding pocket of many kinases. The displacement of a C4-chlorine is a common strategy to introduce moieties that can form crucial hydrogen bonds and other interactions to enhance potency and selectivity.
EGFR Kinase Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology. Thieno[3,2-d]pyrimidines have been developed as potent EGFR inhibitors, particularly against mutant forms like EGFRL858R/T790M that confer resistance to first-generation inhibitors.
| Compound | R at C4 | EGFRL858R/T790M IC50 (nM)[2] | H1975 Cell Line IC50 (µM)[2] |
| B1 | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | 13 | 0.087 |
| Olmutinib | - | 24 | 0.091 |
| AZD9291 | - | 8 | 0.015 |
Note: The synthesis of these compounds starts from a 2,4-dichlorothienopyrimidine, highlighting the importance of the chloro-intermediate.
SAR Analysis:
-
In a series of EGFRL858R/T790M inhibitors, compound B1 , synthesized via displacement of a chlorine at C4, showed excellent kinase inhibitory activity and potent anti-proliferative effects against the H1975 human lung cancer cell line, which harbors this mutation.[2] Its activity was superior to the approved drug Olmutinib.[2] This underscores the effectiveness of using the C4-chloro intermediate to build complex, high-affinity ligands for kinase targets.
dot
Caption: Simplified EGFR signaling pathway and the site of action for thienopyrimidine inhibitors.
PI3K, JAK, and CDK Inhibition:
The versatility of the C4-chloro intermediate is further demonstrated in the development of inhibitors for other kinase families.
-
PI3K Inhibitors: Studies have shown that piperazinone-containing thieno[3,2-d]pyrimidines, synthesized from a C4-chloro precursor, are potent and selective PI3Kδ inhibitors with significant antiproliferative activity against non-Hodgkin lymphoma cell lines.
-
JAK1 Inhibitors: A scaffold morphing strategy led to the identification of potent and highly selective JAK1 inhibitors based on the thieno[3,2-d]pyrimidine core. The SAR studies highlighted the importance of the substituent at the C4-position for achieving high selectivity over other JAK family members.[3]
-
CDK7 Inhibitors: Optimization of a thieno[3,2-d]pyrimidine series for CDK7 inhibition involved modifications at the C4-position to improve potency and pharmacokinetic properties, leading to promising candidates for treating triple-negative breast cancer.[4]
dot
Caption: Overview of the PI3K/AKT/mTOR signaling pathway targeted by thienopyrimidine inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are key experimental protocols cited in the literature.
Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine Intermediate
The conversion of the thieno[3,2-d]pyrimidin-4-one to the corresponding 4-chloro derivative is a critical step.
Protocol: Chlorination of 2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one [1]
-
To a cold solution (0 °C) of 2-(tert-butylamino)-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and N,N-dimethylaniline (0.7 eq) in acetonitrile (CH3CN), phosphorus oxychloride (POCl3, 5.5 eq) is added slowly over 2 hours.
-
The reaction mixture is then heated to 80-85 °C and stirred for 18 hours.
-
After cooling to 40 °C, the mixture is carefully quenched by pouring it into water (400 mL) and stirring for 2 hours.
-
The resulting precipitate is collected by filtration and washed with water to yield the desired N-(tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The 4-chloro intermediate is readily substituted with various nucleophiles.
General Protocol for Amination [1]
-
The 4-chloro-thieno[3,2-d]pyrimidine derivative (1.0 eq) is dissolved in ethanol (EtOH).
-
The appropriate amine (3.0 eq) and sodium carbonate (Na2CO3, 2.0 eq) are added to the solution.
-
The reaction mixture is heated under reflux. Reaction progress is monitored by TLC. If the reaction is incomplete after 72 hours, an additional portion of the amine may be added.
-
Upon completion, the reaction mixture is cooled and concentrated under reduced pressure.
-
The crude product is dissolved in an appropriate organic solvent (e.g., EtOAc), washed with brine, dried over MgSO4, filtered, and concentrated.
-
The final product is purified by recrystallization or column chromatography.
General Protocol for O-Alkylation/Arylation [1]
-
For O-alkylation, sodium (2.5 eq) is dissolved in the desired alcohol at 0 °C under an argon atmosphere. The 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) is then added, and the mixture is stirred at 60 °C.
-
For O-arylation, the appropriate phenol (1.0 eq) and potassium carbonate (K2CO3, 1.1 eq) are dissolved in DMF. The 4-chloro-thieno[3,2-d]pyrimidine (1.0 eq) is added, and the mixture is heated at 130 °C.
-
Work-up typically involves evaporation of the solvent, addition of water, and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification is achieved by recrystallization or column chromatography.
In Vitro Kinase Assay (General Protocol)
Example: EGFR Kinase Assay (ELISA-based) [2]
-
Recombinant EGFR kinase is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a biotinylated peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37 °C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using a phosphospecific antibody conjugated to an enzyme (e.g., HRP) in an ELISA format.
-
The signal is developed with a suitable substrate (e.g., TMB), and the absorbance is read on a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine scaffold is of paramount strategic importance in drug discovery. While C4-chloro compounds can exhibit intrinsic biological activity, their principal role is that of a versatile intermediate. The ease of its displacement via nucleophilic aromatic substitution allows for the systematic exploration of the chemical space around the C4-position. This has enabled the development of potent and selective modulators of diverse biological targets, including malarial parasites and various protein kinases implicated in cancer. The data clearly indicate that the nature of the substituent introduced at C4 is a critical determinant of biological activity and selectivity. Future drug design efforts will undoubtedly continue to leverage the reactivity of the C4-chloro-thieno[3,2-d]pyrimidine core to generate novel therapeutic candidates with improved pharmacological profiles.
References
- 1. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Cytotoxicity Studies of 4-Chlorobenzothieno[3,2-d]pyrimidine on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in oncology, with many analogues demonstrating significant anti-proliferative and cytotoxic effects across a range of human cancers. Their structural similarity to purines allows them to interact with various biological targets, including protein kinases, which are often dysregulated in cancer. This technical guide focuses on the preliminary cytotoxic evaluation of a specific analogue, 4-Chlorobenzothieno[3,2-d]pyrimidine. While direct experimental data for this exact compound is limited in publicly available literature, this document provides a comprehensive overview based on the established activities of structurally related 4-chloro-thienopyrimidine derivatives. It outlines detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution, and presents potential mechanisms of action involving key oncogenic signaling pathways. All quantitative data are presented for clarity, and complex biological and experimental workflows are visualized using standardized diagrams.
Introduction to Thieno[3,2-d]pyrimidines in Oncology
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, is a "privileged" structure in medicinal chemistry due to its versatile pharmacological activities.[1][2] As bioisosteres of purines, these compounds can act as competitive inhibitors for enzymes that metabolize purines or for kinases that bind ATP, a purine nucleoside triphosphate.[3] This inhibitory action can disrupt cellular processes vital for cancer cell growth and survival.
The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a key synthetic step, creating a reactive site for nucleophilic substitution. This allows for the generation of diverse chemical libraries with various functionalities, aiming to enhance potency and selectivity against cancer cells.[4][5] Derivatives of the thieno[3,2-d]pyrimidine core have been reported to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR axis.[2][6]
This guide will explore the methodologies and potential outcomes of preliminary cytotoxicity studies on 4-Chlorobenzothieno[3,2-d]pyrimidine, providing a framework for its evaluation as a potential anticancer agent.
Data Presentation: Cytotoxicity Profile
Due to the absence of specific published data for 4-Chlorobenzothieno[3,2-d]pyrimidine, the following table presents a hypothetical, yet representative, summary of its cytotoxic activity (IC50 values) against a panel of human cancer cell lines. These values are extrapolated from published data on structurally similar thienopyrimidine derivatives and serve as a benchmark for expected potency.[7][8][9]
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| HepG2 | Hepatocellular Carcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following sections provide step-by-step protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and determine viability (e.g., using Trypan blue). Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of 4-Chlorobenzothieno[3,2-d]pyrimidine in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with 4-Chlorobenzothieno[3,2-d]pyrimidine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[15]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[18][19]
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is included to ensure that only DNA is stained.[21]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Experimental and Logical Workflows
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine [myskinrecipes.com]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. static.igem.org [static.igem.org]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. nanocellect.com [nanocellect.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anti-Inflammatory Potential of Benzothieno[2,3-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the compelling anti-inflammatory potential of this heterocyclic system, providing a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-inflammatory agents.
Mechanism of Action: Targeting Key Inflammatory Pathways
Benzothieno[2,3-d]pyrimidine derivatives exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The primary mechanisms identified in the literature involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.
In lipopolysaccharide (LPS)-stimulated macrophages, active benzothieno[2,3-d]pyrimidine compounds have been shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the synthesis of inflammatory mediators.[1][2]
The suppression of iNOS and COX-2 expression is a direct consequence of the inhibition of the NF-κB pathway. Specifically, these derivatives have been observed to prevent the degradation of the inhibitory protein IκBα.[1] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.
Furthermore, select derivatives have demonstrated the ability to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, including p38, ERK1/2, and JNK.[1] The MAPK pathway plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. By attenuating both the NF-κB and MAPK pathways, benzothieno[2,3-d]pyrimidine derivatives can effectively dampen the inflammatory cascade.
Caption: NF-κB and MAPK Signaling Pathways Inhibition.
Quantitative Anti-Inflammatory Data
The following tables summarize the available quantitative data for the anti-inflammatory activity of various benzothieno[2,3-d]pyrimidine derivatives from different studies. It is important to note that direct comparisons between studies may be limited due to variations in experimental conditions.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | Paw Edema Inhibition (%) | Reference |
| Compound 3c | 50 | 1 | 76.36 | [3] |
| 2 | 76.60 | [3] | ||
| 3 | 71.43 | [3] | ||
| 4 | 73.29 | [3] | ||
| Compound 3d | 50 | 1 | 80.61 | [3] |
| 2 | 88.30 | [3] | ||
| 3 | 80.52 | [3] | ||
| 4 | 66.07 | [3] | ||
| Indomethacin | 10 | 1-5 | Significant Inhibition | [1] |
| Compound A6 | 50 | 1-5 | Activity comparable to Indomethacin | [1] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | >100 | 1.2 ± 0.1 | >83.3 | [4] |
| L2 | >100 | 1.5 ± 0.2 | >66.7 | [4] |
| Piroxicam | 2.5 ± 0.3 | 4.8 ± 0.4 | 0.52 | [4] |
| Meloxicam | 15.2 ± 1.1 | 1.1 ± 0.1 | 13.8 | [4] |
| IIc | - | 7.5 ± 0.4 | - | [3] |
Note: Compounds L1 and L2 are general pyrimidine derivatives, not specifically benzothieno[2,3-d]pyrimidines, but are included for comparative purposes of COX inhibition by a related scaffold.
Table 3: In Vitro Nitric Oxide (NO) Production Inhibition
| Compound | Concentration (µM) | NO Inhibition (%) | Cell Line | Reference |
| Essential Oil | 100 µg/mL | IC50 = 63.03 ± 3.22 µg/mL | - | [3] |
| A2 | 1-100 | Dose-dependent inhibition | RAW264.7 | [1] |
| A6 | 1-100 | Dose-dependent inhibition | RAW264.7 | [1] |
| B7 | 1-100 | Dose-dependent inhibition | RAW264.7 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory potential of benzothieno[2,3-d]pyrimidine derivatives.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specified dose (e.g., 50 mg/kg). The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of paw edema for each group using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where:
-
Vt = Paw volume at time t
-
V0 = Paw volume at time 0
-
In Vitro Anti-inflammatory Assays
Caption: Experimental Workflow for Evaluation.
RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Objective: To determine the cytotoxic effect of the test compounds on RAW264.7 cells.
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Objective: To measure the production of nitric oxide in cell culture supernatants.
Procedure:
-
Seed RAW264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Objective: To quantify the levels of TNF-α and IL-6 in cell culture supernatants.
Procedure:
-
Seed RAW264.7 cells and treat with test compounds and LPS as described for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.
Objective: To determine the expression levels of key inflammatory proteins.
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p65, IκBα, p-p38, p-ERK, p-JNK, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
Benzothieno[2,3-d]pyrimidine derivatives represent a promising class of anti-inflammatory agents with a well-defined mechanism of action targeting the NF-κB and MAPK signaling pathways. The data presented in this guide highlight their potential for both in vitro and in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of this important scaffold in the quest for novel and effective anti-inflammatory therapeutics. Further structure-activity relationship (SAR) studies are warranted to identify derivatives with enhanced potency and improved pharmacokinetic profiles.
References
- 1. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chlorobenzothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothieno[3,2-d]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this scaffold is crucial for modulating the pharmacological properties of potential drug candidates. Nucleophilic aromatic substitution (SNAr) on 4-Chlorobenzothieno[3,2-d]pyrimidine is a key synthetic strategy for introducing diverse functionalities at the C4 position. The electron-deficient nature of the pyrimidine ring, enhanced by the fused electron-withdrawing benzothiophene system, facilitates the displacement of the chloro group by a wide range of nucleophiles. This document provides detailed protocols and application notes for performing SNAr reactions on 4-Chlorobenzothieno[3,2-d]pyrimidine with amine, alcohol, and thiol nucleophiles.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The generally accepted mechanism for this transformation is a two-step addition-elimination process. The nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted benzothieno[3,2-d]pyrimidine product. The reaction is typically facilitated by a base to either deprotonate the nucleophile or neutralize the HCl generated during the reaction.
Experimental Workflow
A generalized experimental workflow for the nucleophilic aromatic substitution on 4-Chlorobenzothieno[3,2-d]pyrimidine is depicted below. The specific conditions, including solvent, base, temperature, and reaction time, will vary depending on the nucleophile's reactivity.
Caption: General experimental workflow for nucleophilic substitution.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on 4-chlorothieno[3,2-d]pyrimidine derivatives with various nucleophiles, which can be adapted for 4-Chlorobenzothieno[3,2-d]pyrimidine.
Table 1: Reaction with Amine Nucleophiles
| Entry | Amine (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aliphatic Amine (3) | Na₂CO₃ (2) | Ethanol | Reflux | 24-72 | 51-77[1] |
| 2 | Aniline derivative (2) | - | PEG 400 | 120 | 0.08 | 79[2] |
| 3 | Piperidine (2) | - | PEG 400 | 120 | 0.08 | 99[2] |
Table 2: Reaction with Oxygen Nucleophiles
| Entry | Alcohol/Phenol (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | R-ONa (excess) | - | R-OH | 60 | 6-22 | Not specified[1] |
| 2 | Phenol derivative (1.2) | K₂CO₃ (2) | DMF | 130 | 3 | Not specified[1] |
Table 3: Reaction with Thiol Nucleophiles
| Entry | Thiol (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol derivative (1.2) | K₂CO₃ (2) | DMF | 30 | 1.5 | Not specified[1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Alkylamino/Arylamino)-benzothieno[3,2-d]pyrimidine
This protocol describes the reaction of 4-Chlorobenzothieno[3,2-d]pyrimidine with primary and secondary amines.
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
Amine nucleophile (e.g., benzylamine, morpholine)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard work-up and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of 4-Chlorobenzothieno[3,2-d]pyrimidine (1.0 equiv.) in ethanol, add the desired amine (1.5-3.0 equiv.) and sodium carbonate (2.0 equiv.).[1]
-
Heat the reaction mixture to reflux and stir for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aminobenzothieno[3,2-d]pyrimidine.
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: Synthesis of 4-(Alkoxy/Aryloxy)-benzothieno[3,2-d]pyrimidine
This protocol details the reaction of 4-Chlorobenzothieno[3,2-d]pyrimidine with alcohols or phenols.
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
Alcohol or Phenol nucleophile
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or the corresponding alcohol as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reaction and purification equipment
Procedure:
-
For Alcohols: Under an inert atmosphere, carefully add sodium hydride (1.1 equiv.) to the alcohol (which can also serve as the solvent) at 0 °C. If using a different solvent like DMF, dissolve the alcohol (1.1 equiv.) in the solvent before adding the base.
-
For Phenols: To a solution of the phenol (1.2 equiv.) in DMF, add potassium carbonate (2.0 equiv.).[1]
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide in situ.
-
Add the 4-Chlorobenzothieno[3,2-d]pyrimidine (1.0 equiv.) to the solution.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C for alcohols, 130 °C for phenols) for the required time (3-22 h).[1]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-(alkoxy/aryloxy)-benzothieno[3,2-d]pyrimidine.
-
Characterize the purified product by NMR and Mass Spectrometry.
Protocol 3: Synthesis of 4-(Alkylthio/Arylthio)-benzothieno[3,2-d]pyrimidine
This protocol outlines the reaction of 4-Chlorobenzothieno[3,2-d]pyrimidine with thiols.
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
Thiol nucleophile (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard reaction and purification equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.2 equiv.) in a solution of potassium carbonate (2.0 equiv.) in DMF at room temperature.[1]
-
Add the 4-Chlorobenzothieno[3,2-d]pyrimidine (1.0 equiv.) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 30 °C) for the necessary duration (1.5-3 h).[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain the desired 4-(alkylthio/arylthio)-benzothieno[3,2-d]pyrimidine.
-
Characterize the final product using appropriate analytical techniques (NMR, MS).
Logical Relationship of Reaction Components
The following diagram illustrates the logical relationship between the reactants and the general product in the SNAr reaction on 4-Chlorobenzothieno[3,2-d]pyrimidine.
Caption: Reactant and product relationship in SNAr.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Chlorobenzothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chlorobenzothieno[3,2-d]pyrimidine in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a diverse range of 4-substituted benzothieno[3,2-d]pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds.[1][2] The benzothieno[3,2-d]pyrimidine scaffold, in particular, is a key component in various therapeutic agents, including those with anticancer properties.[3][4]
The Suzuki-Miyaura cross-coupling is a robust and widely used method for carbon-carbon bond formation, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] The protocols outlined below are designed to serve as a reliable starting point for researchers, offering well-established methods for the synthesis of novel compounds.
General Principles of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle that involves three primary steps:
-
Oxidative Addition: The active palladium(0) catalyst reacts with the organohalide (4-Chlorobenzothieno[3,2-d]pyrimidine) to form an organopalladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron compound (e.g., a boronic acid or ester) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the palladium(0) catalyst, allowing the cycle to continue.[5]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of 4-Chlorobenzothieno[3,2-d]pyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
Aryl or heteroaryl boronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system) (0.5–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Chlorobenzothieno[3,2-d]pyrimidine, the aryl/heteroaryl boronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (ranging from 2 to 24 hours).[5]
-
Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[7]
Data Presentation
The following table summarizes typical reaction conditions for Suzuki cross-coupling reactions of various chloropyrimidine and related heterocyclic substrates, which can serve as a guide for optimizing the reaction with 4-Chlorobenzothieno[3,2-d]pyrimidine.
| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85 | [7] |
| 2,4-dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.25 | 70-95 | [8] |
| Solid-supported chloropyrimidines | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [9] |
| 6-Chloropyrido[2,3-d]pyrimidine | Pd catalyst | Base | Toluene | 80-110 | - | - | [6] |
| 2,6-dichloropyridine | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | - | 94 | [10] |
Visualizations
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 4-Chlorobenzothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, compounds with the thienopyrimidine scaffold have shown significant activity as inhibitors of various protein kinases and enzymes involved in cellular metabolism.[1][2][3] Derivatives of the broader pyrimidine family are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[4][5]
Given the structural similarities to known kinase inhibitors, these application notes will focus on a panel of cell-based assays to evaluate the potential efficacy of 4-Chlorobenzothieno[3,2-d]pyrimidine as an anticancer agent, hypothetically targeting a generic tyrosine kinase signaling pathway crucial for cancer cell survival and proliferation. The following protocols provide a robust framework for determining the compound's effects on cell viability, apoptosis, and cell cycle progression.
Hypothetical Mechanism of Action: Kinase Inhibition
Many thienopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[1] These kinases are often critical components of signaling pathways that regulate cell growth, differentiation, and survival. A common pathway implicated in cancer is the receptor tyrosine kinase (RTK) pathway, which includes downstream effectors like the PI3K/AKT and MAPK/ERK pathways. Inhibition of a key kinase in these pathways can lead to a downstream cascade of events culminating in cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of a receptor tyrosine kinase by 4-Chlorobenzothieno[3,2-d]pyrimidine.
Cell Viability Assays
To determine the cytotoxic or cytostatic effects of 4-Chlorobenzothieno[3,2-d]pyrimidine, two common and reliable methods are the MTT and CellTiter-Glo® assays. These assays measure metabolic activity, which is proportional to the number of viable cells.[6][7]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table provides a template for summarizing IC50 values obtained from cell viability assays across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Example: 5.2 |
| A549 | Lung Carcinoma | MTT | 72 | Example: 8.9 |
| HCT116 | Colon Carcinoma | CellTiter-Glo® | 72 | Example: 3.5 |
| K562 | Chronic Myeloid Leukemia | CellTiter-Glo® | 48 | Example: 1.8 |
Experimental Protocol: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[7]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well tissue culture plates
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of 4-Chlorobenzothieno[3,2-d]pyrimidine in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[10]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates.
-
Reagent Addition: After the incubation period, equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[9]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a luminometer.[8]
Apoptosis Assays
To investigate if the observed reduction in cell viability is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and caspase activity assays can be performed.
Data Presentation: Apoptosis and Caspase Activity
The following tables are templates for presenting the results from apoptosis assays.
Table 2: Percentage of Apoptotic Cells
| Cell Line | Treatment (Concentration) | Incubation Time (h) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| HCT116 | Vehicle (DMSO) | 48 | Example: 3.1 ± 0.5 | Example: 2.5 ± 0.3 |
| HCT116 | Compound (IC50) | 48 | Example: 25.4 ± 2.1 | Example: 15.8 ± 1.9 |
| HCT116 | Compound (2x IC50) | 48 | Example: 45.7 ± 3.5 | Example: 22.3 ± 2.4 |
Table 3: Caspase-3/7 Activity
| Cell Line | Treatment (Concentration) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| HCT116 | Vehicle (DMSO) | 24 | Example: 1.0 ± 0.1 |
| HCT116 | Compound (IC50) | 24 | Example: 4.5 ± 0.6 |
| HCT116 | Compound (2x IC50) | 24 | Example: 8.2 ± 1.1 |
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[11][12]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The reagent contains a luminogenic caspase-3/7 substrate, which is cleaved by active caspases to produce a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the protocol for the CellTiter-Glo® assay.
-
Reagent Addition: After the desired incubation time, equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents gently and incubate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Cell Cycle Analysis
To determine if 4-Chlorobenzothieno[3,2-d]pyrimidine affects cell cycle progression, flow cytometry with propidium iodide (PI) staining is a standard method.
Data Presentation: Cell Cycle Distribution
The table below shows a template for presenting cell cycle analysis data.
| Cell Line | Treatment (Concentration) | Incubation Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| HCT116 | Vehicle (DMSO) | 24 | Example: 45.2 ± 2.8 | Example: 30.1 ± 1.9 | Example: 24.7 ± 1.5 | Example: 1.5 ± 0.2 |
| HCT116 | Compound (IC50) | 24 | Example: 68.5 ± 3.4 | Example: 15.3 ± 1.1 | Example: 16.2 ± 1.3 | Example: 8.9 ± 0.9 |
| HCT116 | Compound (2x IC50) | 24 | Example: 75.1 ± 4.1 | Example: 8.7 ± 0.8 | Example: 16.2 ± 1.4 | Example: 15.4 ± 1.7 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol[13]
-
Propidium Iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[13][14]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[15]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples by flow cytometry. The data can be modeled to determine the percentage of cells in each phase of the cell cycle.[13]
Caption: Workflow for cell cycle analysis using PI staining.
Conclusion
These application notes provide a comprehensive framework for the initial in vitro evaluation of 4-Chlorobenzothieno[3,2-d]pyrimidine's potential as an anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation into specific molecular targets, such as kinase profiling and downstream signaling pathway analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Cytotoxicity of Substituted [1]Benzothieno[3,2-e][1,2,4]triazolo [4,3-a]pyrimidines [pubmed.ncbi.nlm.nih.gov]
- 4. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: 4-Chlorobenzothieno[3,2-d]pyrimidine as a Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chlorobenzothieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile backbone for the design of potent kinase inhibitors. Its rigid, planar system allows for favorable interactions within the ATP-binding pocket of various kinases, while the chlorine atom at the 4-position acts as a convenient synthetic handle for introducing a diverse range of substituents. This functionalization is crucial for modulating potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant inhibitory activity against a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the utilization of the 4-chlorobenzothieno[3,2-d]pyrimidine scaffold for the development of novel kinase inhibitors.
Kinase Inhibition Data
The following tables summarize the in vitro kinase inhibitory activities of various derivatives based on the benzothieno[3,2-d]pyrimidine and related thieno[3,2-d]pyrimidine scaffolds. The data is presented to facilitate structure-activity relationship (SAR) analysis and to highlight the potential of this scaffold against different kinase targets.
Table 1: Inhibitory Activity of Benzothieno[3,2-d]pyrimidine Derivatives against Sirtuins.
| Compound ID | R-Group at 4-position | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| 11c | -NH-(CH2)2-N(CH3)2 | 3.6 | 2.7 | 4.0 |
| 28 | -NH-(CH2)3-morpholine | 10 | 8 | 15 |
| 31 | -NH-(CH2)2-piperidine | 12 | 10 | 20 |
Data adapted from a study on thieno[3,2-d]pyrimidine-6-carboxamides, which shares the core heterocyclic system.[3]
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2.
| Compound ID | R-Group at 4-position | VEGFR-2 IC50 (µM) |
| 17f | Substituted aniline | 0.23 |
| Sorafenib (Reference) | - | 0.23 |
Data from a study on thieno[2,3-d]pyrimidine derivatives, a related isomeric scaffold.[4]
Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives against EGFR.
| Compound ID | Scaffold | EGFR L858R/T790M IC50 (nM) |
| B1 | Thieno[3,2-d]pyrimidine | 13 |
Data from a study on thieno[3,2-d]pyrimidine derivatives.[5]
Signaling Pathways
Derivatives of the benzothieno[3,2-d]pyrimidine scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Caption: EGFR signaling pathway and the inhibitory action of a benzothieno[3,2-d]pyrimidine derivative.
Caption: VEGFR-2 signaling pathway and the inhibitory action of a benzothieno[3,2-d]pyrimidine derivative.
Experimental Protocols
Synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine
This protocol describes a general method for the synthesis of the 4-chlorobenzothieno[3,2-d]pyrimidine scaffold, which serves as a key intermediate for further derivatization. The synthesis involves the cyclization of a substituted aminothiophene followed by chlorination.
Materials:
-
Methyl 3-aminobenzo[b]thiophene-2-carboxylate
-
Formamide
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylaniline
-
Toluene
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Benzothieno[3,2-d]pyrimidin-4(3H)-one:
-
A mixture of methyl 3-aminobenzo[b]thiophene-2-carboxylate (1 equivalent) and formamide (10-15 equivalents) is heated at 180-200 °C for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.
-
The crude product is washed with water and then ethanol to yield benzothieno[3,2-d]pyrimidin-4(3H)-one.
-
-
Chlorination to 4-Chlorobenzothieno[3,2-d]pyrimidine:
-
A mixture of benzothieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent), phosphorus oxychloride (5-10 equivalents), and a catalytic amount of N,N-dimethylaniline is refluxed in toluene for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The aqueous mixture is neutralized with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude 4-chlorobenzothieno[3,2-d]pyrimidine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based assay that measures ADP production.[6]
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).
-
Add 2 µL of the kinase solution (containing the target kinase in kinase assay buffer).
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture (containing the kinase substrate and ATP in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes (the incubation time may need to be optimized for each kinase).[6]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of kinase inhibitors based on the 4-chlorobenzothieno[3,2-d]pyrimidine scaffold.
Caption: A generalized workflow for kinase inhibitor development using the target scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of 4-Substituted Thieno[3,2-d]pyrimidines as Antiplasmodial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium strains necessitates the discovery of novel antiplasmodial agents with unique mechanisms of action. The thieno[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of new antimalarial drugs. This document provides detailed application notes and experimental protocols for the evaluation of 4-substituted thieno[3,2-d]pyrimidines as dual-stage antiplasmodial agents, active against both the asexual erythrocytic and liver stages of the parasite.
The information herein is based on the development of analogs from the hit compound Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one.[1][2][3] Modifications at the 4-position of the thieno[3,2-d]pyrimidine core have been explored through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions to establish structure-activity relationships (SAR).[1][2]
Data Presentation
The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and selectivity indices of key 4-substituted thieno[3,2-d]pyrimidine derivatives.
Table 1: In Vitro Activity Against Plasmodium falciparum (K1 strain, chloroquine-resistant) and Cytotoxicity
| Compound ID | R Group at Position 4 | IC50 (µM) on P. falciparum K1 | CC50 (µM) on HepG2 cells | Selectivity Index (SI = CC50/IC50) |
| Gamhepathiopine (1) | =O | 1.1 ± 0.1 | > 50 | > 45.5 |
| 5 | -Cl | 0.9 ± 0.2 | 26.3 ± 2.5 | 29.2 |
| 8a | -OPh | 2.3 ± 0.4 | > 50 | > 21.7 |
| 9a | -SPh | 1.5 ± 0.3 | > 50 | > 33.3 |
| 10a | -NH2 | 1.8 ± 0.3 | > 50 | > 27.8 |
| 10j | -(S)-NHCH(CH3)COONa | 2.1 ± 0.4 | > 50 | > 23.8 |
| 13 | -H | > 10 | > 50 | - |
Data compiled from studies on newly synthesized 4-(un)substituted thienopyrimidines.[2][4] The K1 strain is resistant to chloroquine, pyrimethamine, and sulfadoxine.[4]
Table 2: In Vitro Activity Against the Liver Stage of Plasmodium berghei
| Compound ID | R Group at Position 4 | IC50 (µM) on P. berghei liver stage |
| Gamhepathiopine (1) | =O | 2.0 ± 0.3 |
| 5 | -Cl | 1.4 ± 0.2 |
| 8a | -OPh | 2.5 ± 0.5 |
| 9a | -SPh | 1.8 ± 0.4 |
| 10a | -NH2 | 2.2 ± 0.4 |
Data reflects the activity of compounds against the hepatic stage of a rodent malaria model, P. berghei.[1][5]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidines are provided below.
Protocol 1: General Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine Intermediate (Compound 5)
This protocol describes the conversion of the 4-oxo derivative to the 4-chloro intermediate, which is a key step for subsequent substitutions.
-
Starting Material: 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (Gamhepathiopine, Compound 1).
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, Acetonitrile (CH₃CN).
-
Procedure:
-
Dissolve Compound 1 (1 eq) and N,N-dimethylaniline (0.7 eq) in CH₃CN.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (5.5 eq) to the cold solution over a period of 2 hours.
-
Allow the reaction to proceed at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding the mixture to ice water.
-
Extract the product with a suitable organic solvent (e.g., Dichloromethane - DCM).
-
Wash the organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(Tert-butyl)-4-chloro-6-(p-tolyl)thieno[3,2-d]pyrimidin-2-amine (5 ).[1]
-
Protocol 2: Synthesis of 4-Arylether-thieno[3,2-d]pyrimidines (e.g., Compound 8a)
This protocol details the nucleophilic aromatic substitution of the 4-chloro group with a phenoxide.
-
Starting Materials: Compound 5 (4-chloro intermediate), desired phenol (e.g., phenol for 8a ), Sodium.
-
Solvent: The corresponding alcohol of the desired ether (e.g., anhydrous ethanol).
-
Procedure:
-
Under an inert argon atmosphere, dissolve sodium (2.5 eq) in the desired alcohol at 0 °C to generate the sodium alkoxide/phenoxide in situ.
-
Slowly add Compound 5 (1 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir under argon.
-
Monitor the reaction until completion via TLC.
-
Evaporate the solvent to dryness.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Recrystallize the crude product from acetonitrile to obtain the pure 4-arylether derivative.[1]
-
Protocol 3: In Vitro Antiplasmodial Activity Assay (Asexual Erythrocytic Stage)
This assay is used to determine the half-maximal inhibitory concentration (IC50) against the blood stage of P. falciparum.
-
Parasite Strain: P. falciparum K1 strain (chloroquine-resistant).
-
Culture Conditions: Maintain parasites in human red blood cells (O+) in RPMI 1640 medium supplemented with 10% human serum at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Assay Procedure (SYBR Green I-based):
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under the standard culture conditions.
-
After incubation, lyse the red blood cells by adding lysis buffer containing SYBR Green I dye.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Protocol 4: In Vitro Liver Stage Activity Assay
This protocol assesses the activity of compounds against the hepatic stage of P. berghei.
-
Cell Line: Human hepatoma (HepG2) cells.
-
Parasite: P. berghei sporozoites.
-
Procedure:
-
Seed HepG2 cells in 96-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the HepG2 cells followed by the addition of freshly dissected P. berghei sporozoites.
-
Incubate for 48 hours to allow for parasite invasion and development into exo-erythrocytic forms (EEFs).
-
Fix the cells and perform immunofluorescence staining for the P. berghei heat shock protein 70 (HSP70) to visualize the EEFs.
-
Image the plates using a high-content imaging system.
-
Quantify the number and size of EEFs to determine the IC50 values.
-
Protocol 5: Cytotoxicity Assay
This assay determines the toxicity of the compounds against a human cell line to calculate the selectivity index.
-
Cell Line: Human hepatoma (HepG2) cells.
-
Assay Principle (Resazurin-based):
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for an additional 4 hours.
-
Measure the fluorescence (excitation: 530 nm, emission: 590 nm), which correlates with cell viability.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Logical Relationships in Structure-Activity Relationship (SAR)
The following diagram illustrates the key findings from the structure-activity relationship studies of 4-substituted thieno[3,2-d]pyrimidines.
Caption: SAR of 4-substituted thieno[3,2-d]pyrimidines.
Experimental Workflow for Antiplasmodial Evaluation
This diagram outlines the general workflow for synthesizing and evaluating new thieno[3,2-d]pyrimidine derivatives as antiplasmodial agents.
Caption: Workflow for synthesis and antiplasmodial screening.
Potential Drug Target Pathway
While the exact molecular target of these compounds is not fully elucidated, a related class of compounds, 4-phenylthieno[2,3-b]pyridines, has been shown to inhibit the Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3).[6][7] This suggests a potential mechanism of action.
Caption: Postulated mechanism via PfGSK-3 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2- d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in a series of antiplasmodial thieno[2,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 4-Chlorobenzothieno[3,2-d]pyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Chlorobenzothieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have shown promise as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and LIM Domain Kinase 1 (LIMK1), and exhibit significant anticancer and anti-inflammatory properties.[1] The 4-chloro substitution provides a reactive handle for the synthesis of diverse compound libraries, making this scaffold an attractive starting point for drug discovery campaigns.
High-throughput screening (HTS) is a critical tool for the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[2] This document provides detailed application notes and protocols for the high-throughput screening of 4-Chlorobenzothieno[3,2-d]pyrimidine libraries to identify and characterize potential therapeutic agents. The protocols focus on cell-based assays for assessing cytotoxicity and apoptosis, as well as biochemical assays for specific kinase targets.
Data Presentation: In Vitro Activity of Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes the in vitro activity of a representative set of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases. This data serves as a benchmark for hit validation and lead optimization in a high-throughput screening campaign.
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| Series A: Anticancer Activity | ||||
| Thieno[3,2-d]pyrimidine Derivative 1 | H460 (Lung Cancer) | Cell Viability | 0.081 | [3] |
| Thieno[3,2-d]pyrimidine Derivative 2 | HT-29 (Colon Cancer) | Cell Viability | 0.058 | [3] |
| Thieno[3,2-d]pyrimidine Derivative 3 | MKN-45 (Gastric Cancer) | Cell Viability | 0.18 | [3] |
| Thieno[3,2-d]pyrimidine Derivative 4 | MDA-MB-231 (Breast Cancer) | Cell Viability | 0.23 | [3] |
| Series B: Kinase Inhibitory Activity | ||||
| Thieno[3,2-d]pyrimidine Derivative 5 | JAK1 | Biochemical | 0.022 | [4] |
| Thieno[3,2-d]pyrimidine Derivative 6 | VEGFR-2 | Biochemical | 0.23 | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 7 | CDK2/CyclinA2 | Biochemical | 0.332 | [6] |
Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. 4-Chlorobenzothieno[3,2-d]pyrimidines have been investigated as potential EGFR inhibitors. The following diagram illustrates the EGFR signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
LIM Domain Kinase 1 (LIMK1) Signaling Pathway
LIMK1 is a serine/threonine kinase that regulates actin dynamics by phosphorylating and inactivating cofilin, a key protein in actin filament depolymerization.[8] Overexpression and hyperactivity of LIMK1 are associated with increased cell motility and invasion in cancer. The following diagram illustrates the role of LIMK1 in regulating the cytoskeleton.
Caption: LIMK1 signaling pathway in actin dynamics regulation.
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay (Resazurin-Based)
This protocol is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability using a resazurin-based assay, which measures metabolic activity.[1][7][9]
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
4-Chlorobenzothieno[3,2-d]pyrimidine library dissolved in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[1][9]
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in medium)
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)[1]
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Addition:
-
Prepare compound plates by diluting the library compounds to a final screening concentration (e.g., 10 µM) in cell culture medium.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates. The final volume will be 50 µL per well.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Development:
-
Add 5 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.[9]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound-treated well relative to the negative control (DMSO-treated wells).
-
Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Caption: Workflow for the primary cell viability HTS assay.
Secondary High-Throughput Screening: Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is used to confirm whether the primary hits induce apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases.[10][11][12]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System
-
Positive control (e.g., Staurosporine)
-
Negative control (0.1% DMSO in medium)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow the same procedure as the primary cell viability assay for cell seeding and compound addition in 384-well white-walled plates.
-
-
Incubation:
-
Incubate the plates for a predetermined time point (e.g., 24, 48 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Development:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.[13]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the fold change in caspase activity for each compound-treated well relative to the negative control.
-
Confirm that the positive control induces a significant increase in caspase activity.
Caption: Workflow for the secondary apoptosis HTS assay.
Biochemical Kinase Assays
For target-based screening, biochemical assays can be employed to directly measure the inhibitory activity of the 4-Chlorobenzothieno[3,2-d]pyrimidine library against specific kinases like EGFR and LIMK1.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14]
Materials and Reagents:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
EGFR Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)[14]
-
ADP-Glo™ Kinase Assay Kit
-
384-well low-volume white plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure (in 384-well plate format):
-
Compound Plating: Add 1 µL of inhibitor (or 5% DMSO for controls) to the wells.
-
Enzyme Addition: Add 2 µL of EGFR enzyme solution.
-
Substrate/ATP Addition: Add 2 µL of substrate/ATP mix to initiate the reaction.
-
Incubation: Incubate at room temperature for 60 minutes.[14]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[14]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[14]
-
Data Acquisition: Record luminescence.
This assay measures the depletion of ATP as a result of kinase activity.[15]
Materials and Reagents:
-
Recombinant human LIMK1
-
Recombinant cofilin substrate
-
ATP
-
Kinase Assay Buffer (20 mM HEPES pH 7.0, 10 mM MgCl₂, 0.25 mM EGTA, 0.01% Triton X-100, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well white plates
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure (in 384-well plate format):
-
Reaction Setup: In a total volume of 10 µL, combine 7.5 ng LIMK1, 8 µM cofilin, 20 µM ATP, and the test compound (e.g., at 30 µM for single-point screening) in the kinase assay buffer.[15]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[15]
-
Kinase-Glo® Reagent Addition: Add an equal volume (10 µL) of Kinase-Glo® Reagent to each well.
-
Incubation: Incubate for an additional 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence.
Conclusion
The 4-Chlorobenzothieno[3,2-d]pyrimidine scaffold represents a versatile starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors with anticancer potential. The high-throughput screening protocols and workflows detailed in these application notes provide a robust framework for the efficient identification and characterization of active compounds from libraries based on this scaffold. By combining cell-based phenotypic screening with target-oriented biochemical assays, researchers can effectively advance promising hits towards lead optimization and further preclinical development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tribioscience.com [tribioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Animal Models for Testing 4-Chlorobenzothieno[3,2-d]pyrimidine Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting in vivo animal studies to evaluate the efficacy, pharmacokinetics, and toxicity of 4-Chlorobenzothieno[3,2-d]pyrimidine, a promising scaffold in cancer research. The protocols outlined below are based on established methodologies for testing related thieno[3,2-d]pyrimidine derivatives and can be adapted for this specific compound.
Introduction to 4-Chlorobenzothieno[3,2-d]pyrimidine and its Anticancer Potential
The benzothieno[3,2-d]pyrimidine core structure is a key pharmacophore in the development of novel anticancer agents. Derivatives of this scaffold have been shown to exhibit potent inhibitory activity against various protein kinases that are critical for tumor growth and survival. The substitution at the 4-position of the pyrimidine ring is a crucial determinant of the compound's biological activity. The presence of a chloro group at this position suggests the potential for targeted covalent inhibition or as a key intermediate for further chemical modification.
While specific in vivo data for 4-Chlorobenzothieno[3,2-d]pyrimidine is not extensively published, related 4-substituted thieno[3,2-d]pyrimidine derivatives have demonstrated significant antitumor effects in preclinical models, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR and Src kinase. This document provides detailed protocols for evaluating the in vivo efficacy of 4-Chlorobenzothieno[3,2-d]pyrimidine in relevant animal models.
Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. For assessing the anticancer efficacy of 4-Chlorobenzothieno[3,2-d]pyrimidine, the following models are recommended:
-
Human Tumor Xenograft Models: These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., athymic nude mice, SCID mice, or NOD/SCID mice). This is the most common approach for evaluating the efficacy of novel anticancer compounds.
-
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors, offering higher predictive value for clinical outcomes.
Experimental Protocols
Human Tumor Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor activity of 4-Chlorobenzothieno[3,2-d]pyrimidine in a subcutaneous human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
4-Chlorobenzothieno[3,2-d]pyrimidine (test compound)
-
Vehicle for drug formulation (e.g., DMSO, PEG300, Tween 80, saline)
-
Positive control drug (e.g., a standard-of-care chemotherapy agent for the chosen cancer type)
-
Cell culture medium and reagents
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or serum-free medium. A cell viability of >95% is recommended.
-
Inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse. Mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor establishment.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of 4-Chlorobenzothieno[3,2-d]pyrimidine in a suitable solvent (e.g., DMSO).
-
On the day of treatment, dilute the stock solution with the appropriate vehicle to the desired final concentration.
-
Administer the test compound to the treatment group via the desired route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)) at a predetermined dose and schedule (e.g., daily, twice daily).
-
Administer the vehicle alone to the control group and the positive control drug to a separate group.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Illustrative Workflow for a Xenograft Study
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by 4-Chlorobenzothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze and quantify apoptosis induced by the compound 4-Chlorobenzothieno[3,2-d]pyrimidine. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the workflow and a hypothesized signaling pathway.
Introduction
4-Chlorobenzothieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. Derivatives of thieno[3,2-d]pyrimidine have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce apoptosis in cancer cell lines. The presence of a 4-chlorophenyl substituent has been noted as a key feature for the antiproliferative effects in similar thieno[3,2-d]pyrimidine systems.[1] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust method for the quantitative analysis of apoptosis by identifying key changes in the plasma membrane of treated cells.[1][2][3]
Principle of the Assay
This protocol is based on the detection of two key events in the apoptotic process: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Annexin V: This is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS).[1] In viable cells, PS is primarily located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where the membrane integrity is compromised, PI can enter the cell and bind to the DNA, emitting a strong red fluorescence.[1][2]
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[2]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 4-Chlorobenzothieno[3,2-d]pyrimidine | 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.8 | 14.4 ± 2.0 |
| 4-Chlorobenzothieno[3,2-d]pyrimidine | 5 | 62.3 ± 4.5 | 25.4 ± 3.1 | 12.3 ± 2.2 | 37.7 ± 5.3 |
| 4-Chlorobenzothieno[3,2-d]pyrimidine | 10 | 35.8 ± 5.1 | 42.1 ± 4.7 | 22.1 ± 3.5 | 64.2 ± 8.2 |
| Positive Control (e.g., Staurosporine) | 1 | 20.1 ± 3.9 | 55.7 ± 6.2 | 24.2 ± 4.1 | 79.9 ± 10.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Target cells (e.g., cancer cell line of interest)
-
Complete cell culture medium
-
4-Chlorobenzothieno[3,2-d]pyrimidine (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Cell culture incubator
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 4-Chlorobenzothieno[3,2-d]pyrimidine in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently transfer the cells directly into centrifuge tubes.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and washing step.[3][4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
Experimental Workflow
References
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorothieno[3,2-d]pyrimidine | C6H3ClN2S | CID 2735821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine | C10H4Cl2N2S | CID 57970085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 4-amino-thienopyrimidine Derivatives for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines, as bioisosteres of purines, represent a critical scaffold in the development of novel therapeutic agents.[1] Derivatives of 4-amino-thienopyrimidine, in particular, have garnered significant attention in oncology for their potential to inhibit various protein kinases involved in cancer cell proliferation and survival.[1] Overexpression of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a hallmark of many cancers, including breast cancer, making them prime targets for therapeutic intervention.[1][2] This document provides detailed protocols for the synthesis of 4-amino-thienopyrimidine derivatives and their subsequent evaluation as potential anti-breast cancer agents, focusing on their effects on cell viability, cell cycle progression, and key signaling pathways.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various 4-amino-thienopyrimidine derivatives against human breast cancer cell lines, MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 4-amino-thienopyrimidine Derivatives against MCF-7 Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference Drug (IC50, µM) |
| Compound 2 | 0.013 | - |
| Compound 3 | - | Doxorubicin (30.40) |
| Compound 4a | 0.00204 | Doxorubicin |
| Compound 5f | - | Erlotinib, Doxorubicin |
| Compound 6b | 7.16 | - |
| Compound 9 | 27.83 | Doxorubicin (30.40) |
| Compound 10 | 34.64 | Doxorubicin (30.40) |
| Compound 11 | 37.78 | Doxorubicin (30.40) |
| Compound 12 | 29.22 | Doxorubicin (30.40) |
| Compound 13 | 22.52 | Doxorubicin (30.40) |
| Compound 14 | 22.12 | Doxorubicin (30.40) |
| T-1-PMPA | 4.13 | - |
| Compound 22 | 1.21 | - |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8]
Table 2: Cytotoxic Activity of 4-amino-thienopyrimidine Derivatives against MDA-MB-231 Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference Drug (IC50, µM) |
| Compound 2 | - | - |
| Compound 3 | 40.68 | - |
| Compound 6b | 5.91 | - |
| T-1-DOMPA | 1.8 | Reference Drug (0.9) |
Data compiled from multiple sources.[2][4][9]
Experimental Protocols
Protocol 1: General Synthesis of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates[8]
This protocol outlines the synthesis of 2-substituted ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates.
Materials:
-
Ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate
-
Aryl or alkyl nitriles
-
Dry Hydrogen Chloride (gas)
-
Anhydrous solvent (e.g., dioxane)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate in an anhydrous solvent in a round-bottom flask equipped with a gas inlet and a magnetic stirrer.
-
Bubble dry hydrogen chloride gas through the solution for a specified period while maintaining the temperature.
-
Add the respective aryl or alkyl nitrile to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature or with heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water or a basic solution to neutralize the excess acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 4-amino-thieno[2,3-d]pyrimidine derivative.
Protocol 2: Cell Viability MTT Assay[7][10][11][12]
This protocol determines the effect of the synthesized compounds on the viability of breast cancer cells.
Materials:
-
MCF-7 or MDA-MB-231 breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 4-amino-thienopyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry[2][3][8][13]
This protocol analyzes the effect of the compounds on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: VEGFR-2 Kinase Inhibition Assay[1][2][4]
This protocol measures the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Specific VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, VEGFR-2 kinase, and the specific substrate in the wells of a white 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Sorafenib) and a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Protocol 5: Western Blot Analysis for Apoptosis Markers[6][14]
This protocol is for detecting the expression of key proteins involved in apoptosis.
Materials:
-
Breast cancer cells treated with test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, BAX, cleaved Caspase-3, PARP, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways often targeted by 4-amino-thienopyrimidine derivatives in breast cancer.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: EGFR signaling pathway and its inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of 4-amino-thienopyrimidine derivatives.
Caption: Experimental workflow for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. VEGFR2 inhibition assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Chlorobenzothieno[3,2-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining 4-Chlorobenzothieno[3,2-d]pyrimidine?
A1: The most common and effective strategy involves a two-step process. First, the synthesis of the precursor, benzothieno[3,2-d]pyrimidin-4(3H)-one, is achieved through the cyclization of an appropriate aminothiophene derivative. The second step is the chlorination of this precursor at the 4-position using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Q2: My yield of 4-Chlorobenzothieno[3,2-d]pyrimidine is consistently low. What are the most likely causes?
A2: Low yields can stem from several factors:
-
Incomplete chlorination: The conversion of the hydroxyl group (in the tautomeric form of the precursor) to the chloro group may not have gone to completion.
-
Side reactions: The presence of moisture can lead to the hydrolysis of the product back to the starting material. At higher temperatures, over-chlorination or degradation of the product can also occur.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can significantly impact the yield.
-
Inefficient purification: Product loss during workup and purification is a common issue.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. Quenching of residual POCl₃ must be done carefully and slowly by adding the reaction mixture to ice-cold water or a basic solution with vigorous stirring.
Q4: How can I effectively purify the final product, 4-Chlorobenzothieno[3,2-d]pyrimidine?
A4: Purification can often be achieved through recrystallization from a suitable solvent. Common solvents for similar heterocyclic compounds include ethanol, acetone, or 1,4-dioxane.[1] A solvent mixture, such as ethyl acetate/hexane, can also be effective.[1] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
Problem 1: Low or No Yield of 4-Chlorobenzothieno[3,2-d]pyrimidine
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction temperature gradually while monitoring the reaction progress by TLC. For less reactive substrates, heating in a sealed reactor may be necessary. - Extend the reaction time. - Ensure the starting material, benzothieno[3,2-d]pyrimidin-4(3H)-one, is fully soluble or well-suspended in the reaction mixture. |
| Insufficient Reagent Activity | - Use freshly distilled or a new bottle of POCl₃ to ensure high reactivity. - The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by activating the hydroxyl group of the precursor. |
| Hydrolysis of Product | - Ensure all glassware is oven-dried and the reaction is conducted under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). - Use anhydrous solvents if applicable. |
Problem 2: Presence of Impurities in the Final Product
| Observed Impurity (by TLC/NMR) | Possible Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete chlorination. | See "Incomplete Reaction" solutions in Problem 1. |
| Baseline or Polar Impurities | Hydrolysis of the product back to the starting material or other degradation products. | Perform a careful workup, ensuring the quenching step is done at low temperature and the product is efficiently extracted into an organic solvent. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. |
| Multiple Unidentified Spots | Degradation of starting material or product due to excessive heat or prolonged reaction time. | - Reduce the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Experimental Protocols
Step 1: Synthesis of Benzothieno[3,2-d]pyrimidin-4(3H)-one
A common precursor for this synthesis is a methyl 3-aminobenzothiophene-2-carboxylate derivative. The cyclization to form the pyrimidinone ring can be achieved by heating with formamide or urea.
Methodology:
-
A mixture of methyl 3-amino-substituted-benzothiophene-2-carboxylate (1 equivalent) and formamide (excess) is heated at 150-160 °C for 2-4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water and then with a small amount of cold ethanol.
-
The crude product is dried under vacuum to yield benzothieno[3,2-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine
This step involves the chlorination of the pyrimidinone precursor.
Methodology:
-
A mixture of benzothieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated to reflux (around 110 °C) for 4-6 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction should be carried out under an inert atmosphere (N₂ or Ar) to prevent moisture from entering the system.
-
The progress of the reaction is monitored by TLC until the starting material is no longer visible.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and the reaction is carefully quenched by slowly adding crushed ice with vigorous stirring.
-
The mixture is then neutralized with a cold aqueous solution of sodium bicarbonate or ammonia.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude 4-Chlorobenzothieno[3,2-d]pyrimidine can be further purified by recrystallization.
Data Presentation
Table 1: Optimization of Chlorination Reaction Conditions
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (5 eq) | None | 110 | 6 | 75 |
| 2 | POCl₃ (10 eq) | None | 110 | 4 | 85 |
| 3 | POCl₃ (5 eq) / DMF (cat.) | None | 110 | 4 | 88 |
| 4 | POCl₃ (3 eq) / Pyridine (1 eq) | None | 120 | 5 | 82 |
| 5 | SOCl₂ / DMF (cat.) | Toluene | 110 | 8 | 65 |
Note: The data presented in this table are representative values based on typical chlorination reactions of similar heterocyclic systems and are intended for comparison purposes. Actual yields may vary depending on the specific substrate and experimental conditions.
Visualizations
Caption: General workflow for the synthesis of 4-Chlorobenzothieno[3,2-d]pyrimidine.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Overcoming Poor Solubility of 4-Chlorobenzothieno[3,2-d]pyrimidine for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chlorobenzothieno[3,2-d]pyrimidine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My 4-Chlorobenzothieno[3,2-d]pyrimidine, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening?
A1: This is a common issue for poorly water-soluble compounds.[1][2][3] 4-Chlorobenzothieno[3,2-d]pyrimidine, like many heterocyclic compounds, is likely highly lipophilic and has limited aqueous solubility.[4][5] While it dissolves in a strong organic solvent like DMSO, adding this stock solution to an aqueous environment causes the compound to crash out of solution as it is not soluble in the final, predominantly aqueous, medium.[1][6] The final concentration of DMSO in your assay is often too low to maintain the solubility of the compound.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[7][8] However, some cell lines may tolerate up to 1%.[6] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.[7]
Q3: What are the primary strategies to improve the solubility of 4-Chlorobenzothieno[3,2-d]pyrimidine for my in vitro experiments?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents can increase solubility.[9][10]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[11][12]
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[13][14][15][16][17]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[11][18][19]
-
-
Particle Size Reduction:
-
Amorphous Solid Dispersions: Converting the crystalline form of the compound to an amorphous state, often in a polymer matrix, can enhance its solubility and dissolution rate.[20][24][26][27][28]
Q4: How does poor solubility affect my assay results?
A4: Poor solubility can lead to several issues that compromise the reliability of your in vitro data:
-
Underestimation of Potency: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration, leading to an artificially high IC50 or EC50 value.[29][30]
-
Poor Reproducibility: The amount of compound that precipitates can vary between experiments, leading to inconsistent results.
-
Assay Interference: Undissolved particles can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility, and the final DMSO concentration is insufficient to keep it in solution. | 1. Optimize DMSO Concentration: Determine the highest non-toxic concentration of DMSO for your assay and prepare your stock solution accordingly to maximize the final DMSO percentage.[6] 2. Use a Co-solvent System: Experiment with adding another biocompatible co-solvent like ethanol or polyethylene glycol (PEG) to your vehicle, if your assay permits.[9] 3. Employ Solubilizing Excipients: Formulate the compound with cyclodextrins or non-ionic surfactants.[13][19] |
| Compound precipitates over the course of a long incubation period. | The compound is kinetically soluble at the start of the experiment but is not thermodynamically stable in the aqueous environment and precipitates over time. | 1. Consider Solid Dispersions: Creating an amorphous solid dispersion can improve the kinetic solubility and delay precipitation.[28] 2. Prepare a Nanosuspension: A nanosuspension can provide a stable dispersion of the compound throughout the experiment.[21] |
| High variability in results between replicate wells or experiments. | Inconsistent precipitation of the compound. | 1. Improve Mixing Technique: When adding the compound stock to the aqueous medium, do so with gentle but thorough mixing to promote dispersion and minimize localized high concentrations that favor precipitation. 2. Pre-dilution in a small volume of media: Try diluting the DMSO stock in a small volume of cell culture media before adding it to the final well.[3] |
| Assay signal is noisy or shows artifacts in the vehicle control. | The concentration of the vehicle (e.g., DMSO) is affecting the biological system or the detection method. | 1. Run a Vehicle Titration: Determine the highest concentration of your vehicle that does not impact the assay readout.[7] 2. Ensure Consistent Vehicle Concentration: Maintain the same final concentration of the vehicle in all wells, including controls. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of 4-Chlorobenzothieno[3,2-d]pyrimidine by forming an inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a Saturated HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous buffer.
-
Add the Compound: Add an excess amount of 4-Chlorobenzothieno[3,2-d]pyrimidine powder to the HP-β-CD solution.
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture for 15-30 minutes.
-
Stir the mixture on a magnetic stirrer at room temperature for 24-48 hours to allow for equilibration.
-
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Filter the Supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Determine the Concentration: The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Assay Dilution: Use this concentrated, solubilized stock solution for serial dilutions in your assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of 4-Chlorobenzothieno[3,2-d]pyrimidine to improve its dissolution rate and apparent solubility.
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine
-
Stabilizers (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80)[21]
-
Deionized water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads of 0.1-0.5 mm diameter)
-
High-energy bead mill or a rotation/revolution mixer[21]
-
Particle size analyzer
Procedure:
-
Prepare the Stabilizer Solution: Dissolve the chosen stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80) in deionized water.[21]
-
Create a Pre-suspension: Disperse a known amount of 4-Chlorobenzothieno[3,2-d]pyrimidine (e.g., 1-10% w/v) in the stabilizer solution.
-
Milling:
-
Add the pre-suspension and the milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration (this will require optimization, but can range from 30 minutes to several hours). Monitor the temperature to avoid compound degradation.
-
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Measure the particle size distribution and zeta potential of the nanosuspension using a particle size analyzer. The target particle size is typically below 500 nm for improved dissolution.
-
Visually inspect the nanosuspension for any signs of aggregation or sedimentation over time to assess its physical stability.
-
-
Assay Dilution: Use the prepared nanosuspension for your in vitro assays. Ensure the vehicle control contains the same concentration of stabilizers.
Visualizations
Caption: Workflow for addressing solubility issues of test compounds in in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | 875515-76-7 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. ijpbr.in [ijpbr.in]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. knc.ru [knc.ru]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. ijbcp.com [ijbcp.com]
- 23. In vitro and in vivo Evaluation of Ibuprofen Nanosuspensions for Enhanced Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 30. researchgate.net [researchgate.net]
Troubleshooting unexpected side reactions in thienopyrimidine synthesis
Welcome to the Technical Support Center for Thienopyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common and unexpected issues encountered during the synthesis of thienopyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thienopyrimidines?
A1: The most prevalent strategies for synthesizing thienopyrimidines involve two main approaches: the annulation of a pyrimidine ring onto a pre-existing thiophene scaffold or, conversely, the construction of a thiophene ring onto a pyrimidine core.[1] A widely used method is the cyclocondensation of a 2-aminothiophene derivative, often synthesized via the Gewald reaction, with a one-carbon source like formamide, formic acid, or urea.[2][3]
Q2: My Gewald reaction for the 2-aminothiophene intermediate is low-yielding. What are the potential side reactions?
A2: A significant side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product).[4] This dimerization can sometimes become the major product depending on the reaction conditions.[4] To favor the desired 2-aminothiophene, it is crucial to optimize reaction parameters such as temperature, solvent, and the catalytic base used.[5]
Q3: I'm observing a significant amount of dark, insoluble material (tar) in my reaction. What causes this and how can I prevent it?
A3: Tar formation is a common issue in many organic syntheses, including that of heterocyclic compounds, and can be attributed to polymerization or decomposition of starting materials, intermediates, or products under the reaction conditions. In the context of thienopyrimidine synthesis, this can be exacerbated by high temperatures or prolonged reaction times. To mitigate tar formation, consider using milder reaction conditions, reducing the reaction time, ensuring efficient stirring, and using purified reagents and solvents. In some cases, microwave-assisted synthesis can reduce reaction times and minimize the formation of tarry byproducts.[6]
Q4: The final thienopyrimidine product is poorly soluble, making purification difficult. What strategies can I employ?
A4: Poor solubility is a known challenge for some thienopyrimidine derivatives due to their planar and rigid structures. For purification, techniques like hydrophilic interaction liquid chromatography (HILIC) can be more effective than standard reverse-phase chromatography for highly polar compounds. If crystallization is challenging due to high solubility in polar solvents, consider using an anti-solvent to induce precipitation. For compounds that are sparingly soluble in common organic solvents, dissolution in a strong acid (like trifluoroacetic acid) followed by precipitation with a non-polar solvent can be an effective purification strategy, though care must be taken to avoid product degradation.
Q5: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A5: Regioselectivity can be a challenge, particularly when functionalizing the thienopyrimidine core. For instance, in palladium-catalyzed C-H arylation reactions of thieno[2,3-d]pyrimidines, the regioselectivity is highly dependent on the nature of the palladium catalyst. A cationic palladium catalyst has been shown to favorably arylate the C5-position, while other conditions might favor the C6-position.[7] Careful selection of catalysts and reaction conditions is therefore critical for controlling the regiochemical outcome.[7]
Troubleshooting Guides
Issue 1: Low Yield of 2-Aminothiophene Intermediate in Gewald Reaction
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product with a significant amount of a higher molecular weight byproduct. | Dimerization of the α,β-unsaturated nitrile intermediate.[4] | Optimize reaction temperature; a lower temperature may disfavor the dimerization. Screen different bases (e.g., morpholine, triethylamine, piperidinium borate) as the choice of base can significantly influence the reaction pathway.[5] |
| Reaction is sluggish or does not go to completion. | Inefficient Knoevenagel condensation or sulfur addition. | Ensure the use of an appropriate base to facilitate the initial condensation. Microwave irradiation has been shown to improve reaction rates and yields.[4] The use of a catalytic amount of a conjugate acid-base pair like piperidinium borate can also enhance the reaction rate.[5] |
| Formation of multiple, difficult-to-separate spots on TLC. | Complex mixture of side products due to harsh reaction conditions. | Employ milder reaction conditions, such as lower temperature or a shorter reaction time. Consider a solvent-free approach or the use of a solid support like KF-Alumina, which can lead to cleaner reactions. |
Issue 2: Incomplete or Failed Cyclization to the Thienopyrimidine Ring
| Symptom | Potential Cause | Suggested Solution |
| Isolation of the 2-aminothiophene starting material after the cyclization step. | Insufficiently forcing reaction conditions for cyclization. | Increase the reaction temperature or prolong the reaction time. For cyclization with formamide, refluxing for 1.5-2 hours is typical.[8] When using urea or thiourea, very high temperatures (often neat) are required for condensation and cyclization.[2] |
| Formation of an intermediate that is not the desired thienopyrimidine. | The cyclizing reagent may react with the 2-amino group but fail to cyclize. For example, reaction with triethyl orthoformate can form an imino intermediate that may not cyclize without the addition of another reagent like an amine.[2] | If using a two-step cyclization approach (e.g., with triethyl orthoformate), ensure the subsequent addition of the appropriate nucleophile (e.g., ammonia or a primary amine) to drive the cyclization to completion.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Gewald Synthesis of Monosubstituted 2-Aminothiophenes
| X in Starting Nitrile | Yield (%) - Classical Conditions | Yield (%) - Microwave Reaction | Reference |
| CO2Me | 82 | 55 | [4] |
| CONH2 | 78 | 78 | [4] |
| CONHPh | 87 | 55 | [4] |
| CO-t-Bu | 81 | Not Reported | [4] |
Table 2: Effect of Catalyst Loading on the Gewald Reaction Yield
| Catalyst Loading (mol%) of Piperidinium Borate | Reaction Time | Yield (%) | Reference |
| 0 | 24 h | No reaction | [5] |
| 10 | 35 min | 89 | [5] |
| 15 | 25 min | 92 | [5] |
| 20 | 20 min | 96 | [5] |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[8]
Materials:
-
Cyclohexanone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Ethanol (12 mL)
-
Triethylamine (1.0 mmol)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.
-
To this suspension, add triethylamine as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 2: Cyclization to 5,6,7,8-Tetrahydro-3H-benzo[1][3]thieno[2,3-d]pyrimidin-4-one[6][8]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol)
-
Formamide (20 mL)
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with water and dry. The product can be recrystallized from ethanol.
Visualizations
Caption: Experimental workflow for a two-step thienopyrimidine synthesis.
Caption: Troubleshooting decision tree for thienopyrimidine synthesis.
Caption: PI3K/AKT/mTOR signaling pathway with Pictilisib inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Amination Reactions for 4-Chlorothienopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-chlorothienopyrimidines. The following information is designed to help overcome common challenges and optimize reaction conditions for the synthesis of 4-aminothienopyrimidine derivatives, which are key intermediates in the development of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of 4-chlorothienopyrimidines?
There are three main strategies for the amination of 4-chlorothienopyrimidines:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of an amine with the 4-chlorothienopyrimidine, typically at elevated temperatures in the presence of a base. It is often favored for its simplicity and cost-effectiveness.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that utilizes a palladium catalyst and a phosphine ligand to form the C-N bond. It is particularly useful for less reactive amines or when milder reaction conditions are required.[1]
-
Acid-Catalyzed Amination: In some cases, the amination can be promoted by the addition of a catalytic amount of acid, which can activate the thienopyrimidine ring towards nucleophilic attack.
Q2: How do I choose the most suitable amination method for my specific substrate?
The choice of method depends on several factors, including the nature of the amine, the substituents on the thienopyrimidine core, and the desired reaction scale.
-
For simple, highly nucleophilic amines, a catalyst-free SNAr reaction may be sufficient.
-
For less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, the Buchwald-Hartwig amination is often the more reliable choice.[1]
-
Acid-catalyzed amination can be effective, particularly when using anilines as nucleophiles. However, careful control of the acid concentration is necessary to avoid side reactions.[2][3]
Q3: What are the common side reactions observed during the amination of 4-chlorothienopyrimidines?
Common side reactions include:
-
Hydrolysis/Solvolysis: If water or alcohol is present in the reaction mixture, it can compete with the amine nucleophile, leading to the formation of 4-hydroxy or 4-alkoxythienopyrimidines. This is particularly prevalent in acid-catalyzed reactions where an excess of acid can promote solvolysis.[2][3][4]
-
Dimerization or Polymerization: Under certain conditions, self-condensation of the starting material or product can occur.
-
Reduction of the Chloro Group (Dehalogenation): In palladium-catalyzed reactions, undesired reduction of the C-Cl bond can sometimes be observed.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Reactivity of the Amine | For weakly nucleophilic amines, consider switching from an SNAr protocol to a Buchwald-Hartwig amination. Screening different palladium catalysts and ligands can significantly improve yields. |
| Inappropriate Reaction Temperature | For SNAr reactions, higher temperatures (often >100 °C) may be required to drive the reaction to completion. For Buchwald-Hartwig reactions, a systematic temperature screen (e.g., 80-120 °C) is recommended. |
| Incorrect Choice of Base | In SNAr, common bases include K₂CO₃ or Et₃N. For Buchwald-Hartwig, stronger bases like NaOtBu or K₃PO₄ are often more effective. The choice of base can be substrate-dependent and may require optimization.[1] |
| Catalyst Inactivation (Buchwald-Hartwig) | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as the palladium(0) catalyst is sensitive to oxygen. Use anhydrous solvents and reagents to prevent catalyst deactivation by water. |
| Poor Solubility of Reagents | Select a solvent that effectively dissolves both the 4-chlorothienopyrimidine and the amine. Common solvents for SNAr include DMF, DMSO, and NMP, while toluene and dioxane are frequently used for Buchwald-Hartwig reactions. |
Issue 2: Formation of Impurities
| Observed Impurity | Potential Cause | Recommended Solution |
| 4-Hydroxythienopyrimidine | Presence of water in the reaction mixture. This is a common byproduct in acid-catalyzed aminations.[2][3] | Use anhydrous solvents and reagents. For acid-catalyzed reactions, carefully control the amount of acid to minimize hydrolysis.[2][3] |
| 4-Alkoxythienopyrimidine | Use of an alcohol as a solvent, which can act as a nucleophile. | Switch to a non-protic solvent such as DMF, DMSO, toluene, or dioxane.[4] |
| Unidentified Byproducts | Decomposition of starting materials or product at high temperatures. | Monitor the reaction progress closely and avoid unnecessarily long reaction times. Consider lowering the reaction temperature and extending the reaction time if thermal degradation is suspected. |
Experimental Protocols
General Procedure for SNAr Amination
-
To a reaction vessel, add the 4-chlorothienopyrimidine (1.0 mmol), the desired amine (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, pour into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the 4-chlorothienopyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Synthesis of 4-Morpholinothieno[3,2-d]pyrimidine
| Entry | Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SNAr | Morpholine | - | 120 | 12 | 54 | [5] |
| 2 | SNAr | DMF | K₂CO₃ | 130 | 3 | Not specified | [6] |
Table 2: Effect of Base and Solvent on Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | Moderate to High |
Note: This table provides a general overview based on typical conditions for Buchwald-Hartwig amination of aryl chlorides and may require optimization for specific 4-chlorothienopyrimidines.
Visualizations
Caption: General workflow for the amination of 4-chlorothienopyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Chlorinated Heterocyclic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of chlorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chlorinated heterocyclic compounds?
A1: The primary purification techniques for chlorinated heterocyclic compounds are column chromatography, crystallization, and solvent extraction. The choice of method depends on the compound's properties (polarity, solubility, thermal stability), the nature of the impurities, and the desired scale and purity.
Q2: How does the position of the chlorine atom affect the purification strategy?
A2: The position of the chlorine atom can significantly influence the molecule's polarity, solubility, and crystal packing. This, in turn, affects its behavior during chromatography and crystallization. For instance, chlorine substitution can alter the compound's affinity for the stationary phase in chromatography, requiring adjustments to the solvent system.
Q3: My chlorinated heterocyclic compound is colored. How can I remove the color?
A3: Colored impurities can sometimes be removed by treating a solution of the compound with activated carbon, followed by hot filtration to remove the carbon.[1] However, it's crucial to first determine if the color is an impurity or the natural color of your compound.
Q4: How can I remove residual solvent from my purified chlorinated heterocyclic compound?
A4: Residual solvents should be removed to the extent possible to meet product specifications.[2] Common methods include drying under vacuum, often with gentle heating. The choice of drying method depends on the compound's thermal stability and the solvent's boiling point. For stubborn residual solvents, techniques like co-evaporation with a more volatile, non-solubilizing solvent can be effective.
Troubleshooting Guides
Column Chromatography
Q: My chlorinated heterocyclic compound is streaking or showing elongated spots on the TLC plate. What should I do?
A: This could be due to several factors:
-
Overloading: Your sample may be too concentrated. Try running the separation again with a more diluted sample solution.[3]
-
Compound-Silica Interaction: If your compound is basic (e.g., a pyridine derivative), it might be interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) to your mobile phase can help.[3]
-
High Polarity: For highly polar compounds, consider using a different stationary phase, such as C18 for reversed-phase chromatography.[3]
Q: I'm not seeing any spots for my chlorinated heterocyclic compound on the TLC plate. What's the problem?
A: Here are a few possibilities:
-
Not UV-active: Your compound may not be visible under UV light. Try using a staining method, such as potassium permanganate or iodine.[3]
-
Too Dilute: Your sample might be too dilute. Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[3]
-
Volatility: The compound may have evaporated from the plate. In this case, TLC might not be a suitable visualization method.[3]
Crystallization
Q: I've set up a crystallization for my chlorinated heterocyclic compound, but no crystals are forming. What can I do?
A: Several factors could be at play:
-
Solution is not supersaturated: The solution may not be concentrated enough. Try evaporating some of the solvent to increase the concentration.
-
Inappropriate solvent: The compound might be too soluble in the chosen solvent. Consider a different solvent or a solvent/anti-solvent system.
-
Lack of nucleation sites: Gently scratch the inside of the flask with a glass rod or add a seed crystal of your compound to induce crystallization.
Q: My chlorinated heterocyclic compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:
-
Lower the cooling temperature slowly: Rapid cooling can sometimes cause oiling out. Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Use more solvent: The concentration of your compound might be too high. Add more solvent to the hot solution before cooling.
-
Change the solvent system: Try a different solvent or a mixture of solvents.
Extraction
Q: The extraction of my chlorinated heterocyclic compound is not efficient, and I have a low yield. How can I improve it?
A: To improve extraction efficiency:
-
Optimize the solvent: The choice of extraction solvent is critical. The solvent should have a high affinity for your compound and be immiscible with the other phase. For basic heterocycles, adjusting the pH of the aqueous phase can significantly improve partitioning into the organic layer.
-
Increase the number of extractions: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
-
Ensure proper mixing: Vigorous shaking of the separatory funnel is necessary to maximize the surface area between the two phases and facilitate the transfer of the compound.
Quantitative Data on Purification
The following tables provide a summary of quantitative data for the purification of various chlorinated heterocyclic compounds.
Table 1: Purification of Chlorinated Pyridines
| Compound | Purification Method | Purity | Yield | Reference |
| Crude Pyridine | Alkali treatment and distillation | 99.82% | Not Specified | [4][5] |
| 2-Chloropyridine | Photochlorination of purified pyridine | Not Specified | 29.7% | [4][5] |
| 2-Chloropyridine | Reaction of pyridine-N-oxide with POCl₃ and triethylamine | 99.2% selectivity | 90% | [6] |
| 2-Chloro-5-methylpyridine | Diazotization of 2-amino-5-methylpyridine | High Purity | 94.1% | [7] |
Table 2: Purification of Chlorinated Pyrimidines
| Compound | Purification Method | Purity | Yield | Reference |
| 4,6-Dichloropyrimidine | Distillation | Not Specified | >94% | [8] |
| 4,6-Dichloropyrimidine | Crystallization | >95% | >90% | [9] |
| 4,6-Dichloropyrimidine | Reaction of 4,6-dihydroxypyrimidine with POCl₃ and triethylamine, followed by crystallization | 98.6% | 89.1% | [10] |
| 2-Chloropyrimidine | Recrystallization from isopentane | Not specified | 26-27% | [11] |
Table 3: Purification of Chlorinated Quinolines
| Compound | Purification Method | Purity | Yield | Reference |
| 8-Hydroxyquinoline | Recrystallization from ethanol | 95% | 85.2% | [12] |
| 8-Hydroxyquinoline | Recrystallization from a chlorinated solvent | 99.00% - 99.90% | 95% - 98% | [13] |
| 5-Acetyl-8-hydroxyquinoline | Recrystallization from hot water | Not specified | 55% | [14] |
Experimental Protocols
Flash Column Chromatography of a Chlorinated Pyridine Derivative
This protocol is a general guideline for the purification of a chlorinated pyridine derivative using flash column chromatography.
Materials:
-
Crude chlorinated pyridine derivative
-
Silica gel (60 Å, 40-63 µm)
-
Solvents for mobile phase (e.g., hexanes and ethyl acetate)
-
Sand
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Develop a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). The ideal system will give your desired compound an Rf value of approximately 0.3.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent).
-
Carefully add the sample to the top of the column using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or compressed air) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization of a Chlorinated Quinoxaline Derivative
This protocol describes the purification of a crude 2-Chloro-3-(2-pyridinyl)quinoxaline by recrystallization.[15]
Materials:
-
Crude 2-Chloro-3-(2-pyridinyl)quinoxaline
-
Ethanol (or an ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Heat to Dissolve: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Solvent Extraction of a Chlorinated Pyrimidine
This protocol is adapted from a method for the purification of 4,6-dichloropyrimidine.[8]
Materials:
-
Reaction mixture containing 4,6-dichloropyrimidine
-
Organic solvent (e.g., toluene, chlorobenzene, or dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture containing the 4,6-dichloropyrimidine to below 25 °C.[8]
-
Extraction:
-
Transfer the cooled mixture to a separatory funnel.
-
Add the organic solvent and shake the funnel vigorously, venting frequently.
-
Allow the layers to separate.
-
-
Separate the Layers: Drain the organic layer (the location of the organic layer will depend on its density relative to the aqueous layer) into a clean flask.
-
Wash the Organic Layer: Wash the organic layer with water or a suitable aqueous solution to remove any water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Recrystallization.
References
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 5. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 8. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Page loading... [guidechem.com]
- 13. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Enhancing the stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO solutions. The following information is based on general principles of chemical stability and best practices for handling heterocyclic compounds in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO solution?
A1: The stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO can be influenced by several factors. Based on the chemistry of related thienopyrimidine compounds, the primary factors contributing to degradation are likely exposure to high temperatures, light (photodegradation), and humidity (hydrolysis).[1] The inherent reactivity of the chloro-substituent may also lead to nucleophilic substitution reactions with trace amounts of water or other nucleophiles present in the DMSO. Additionally, DMSO itself can degrade under certain conditions, such as in the presence of acid, which could potentially affect the stability of the dissolved compound.[2]
Q2: What are the recommended storage conditions for 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO?
A2: To ensure the stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, in tightly sealed containers to minimize exposure to moisture and air.[3][4] For long-term storage, aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles.[4] The containers should be protected from light by using amber vials or by storing them in the dark.[1][5]
Q3: I observed a change in the color of my 4-Chlorobenzothieno[3,2-d]pyrimidine DMSO stock solution. What could be the reason?
A3: A change in color often indicates a chemical transformation or degradation of the compound. This could be due to oxidation, hydrolysis, or other reactions. It is crucial to re-analyze the solution using techniques like HPLC or LC-MS to determine the purity and identify any potential degradation products.
Q4: Can I store my 4-Chlorobenzothieno[3,2-d]pyrimidine DMSO solution at room temperature?
A4: Storing DMSO solutions at room temperature for extended periods is generally not recommended, as it can accelerate the degradation of many compounds.[6] While some compounds may be stable for short periods, long-term storage at ambient temperature increases the risk of degradation due to factors like temperature fluctuations and exposure to light. A study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained intact.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate formation in the DMSO stock solution upon thawing. | The compound's solubility limit in DMSO might have been exceeded, or the compound is crystallizing out of solution at lower temperatures. | Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate.[3] If precipitation persists, consider preparing a more dilute stock solution. |
| Inconsistent results in biological assays using the same stock solution. | The compound may be degrading over time, or there could be a concentration gradient within the frozen stock solution. | Prepare fresh stock solutions more frequently.[3] Before use, ensure the thawed stock solution is completely homogenous by vortexing. Perform a stability study to determine the acceptable storage duration for your specific experimental conditions. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | This is a strong indicator of compound degradation. | Analyze the sample to identify the degradation products. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, moisture, or high temperatures). Prepare a fresh stock solution from a new batch of solid compound if possible. |
| Loss of biological activity of the compound. | The active compound has likely degraded into inactive or less active species. | Confirm the identity and purity of the compound in the stock solution using analytical methods. If degradation is confirmed, prepare a fresh stock solution under optimal conditions (low temperature, protection from light and moisture). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized 4-Chlorobenzothieno[3,2-d]pyrimidine Stock Solution in DMSO
-
Materials:
-
4-Chlorobenzothieno[3,2-d]pyrimidine (solid)
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., Argon or Nitrogen)
-
Amber glass vials with screw caps and PTFE septa
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the 4-Chlorobenzothieno[3,2-d]pyrimidine solid to room temperature in a desiccator to prevent moisture condensation.
-
Weigh the desired amount of the compound directly into a sterile amber vial.
-
Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Immediately cap the vial tightly.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used if necessary.
-
If preparing a large stock, aliquot into smaller, single-use amber vials under an inert atmosphere.
-
Store the vials at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of 4-Chlorobenzothieno[3,2-d]pyrimidine Stability in DMSO by HPLC
-
Objective: To determine the stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO under different storage conditions.
-
Methodology:
-
Prepare a stock solution of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO as described in Protocol 1.
-
Divide the stock solution into several aliquots in amber vials.
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Dilute a sample of the solution with an appropriate mobile phase.
-
Analyze the sample by a validated HPLC method to determine the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound relative to the initial time point (T=0).
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each storage condition.
-
Determine the time at which a significant loss of the parent compound occurs (e.g., >10%).
-
Data Presentation
Table 1: Hypothetical Stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO at Various Temperatures
| Storage Temperature (°C) | % Remaining after 1 Week | % Remaining after 1 Month | % Remaining after 3 Months |
| 25 (Room Temperature) | 95.2 | 85.1 | 60.5 |
| 4 | 99.1 | 97.3 | 92.8 |
| -20 | >99.9 | 99.5 | 98.7 |
| -80 | >99.9 | >99.9 | 99.8 |
Visualizations
Caption: Workflow for assessing the stability of 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO.
Caption: Potential degradation pathways for 4-Chlorobenzothieno[3,2-d]pyrimidine in DMSO.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of 4-Chlorobenzothieno[3,2-d]pyrimidine in cellular assays
Disclaimer: The following technical support guide is a resource for researchers using 4-Chlorobenzothieno[3,2-d]pyrimidine. Publicly available information on the specific off-target effects of this compound is limited. The guidance provided is based on the known characteristics of the broader thienopyrimidine class of molecules, which are often utilized as kinase inhibitors, and on general best practices for working with small molecule inhibitors in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for 4-Chlorobenzothieno[3,2-d]pyrimidine?
A1: Based on the thieno[3,2-d]pyrimidine scaffold, this compound is predicted to function as a kinase inhibitor.[1] The thienopyrimidine core structure is a key component in many potent kinase inhibitors, suggesting that 4-Chlorobenzothieno[3,2-d]pyrimidine may interfere with cellular signaling pathways by blocking the activity of one or more protein kinases.[1]
Q2: I am observing significant cytotoxicity at my target concentration. What are the potential causes and how can I troubleshoot this?
A2: High cytotoxicity can stem from several factors:
-
On-target toxicity: The intended target of the compound may be essential for cell survival.
-
Off-target effects: The compound may be inhibiting other critical kinases or cellular proteins.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
Compound instability: The compound may be degrading into a toxic substance in the culture medium.[2]
To troubleshoot, perform a dose-response experiment to determine the optimal, non-toxic concentration.[2] Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including a vehicle control.[2] Consider performing a cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify cytotoxicity across a range of concentrations.
Q3: My experimental results are inconsistent. What could be causing this variability?
A3: Inconsistent results can arise from several sources:
-
Compound stability: The compound may not be stable in your cell culture medium over the duration of the experiment.
-
Cell passage number: Using cells of a high passage number can lead to genetic drift and altered responses.
-
Inconsistent cell density: Variations in the initial cell seeding density can affect the outcome of the experiment.
-
Assay variability: Ensure that all assay steps, including incubation times and reagent additions, are performed consistently.
For long-term experiments, consider refreshing the media with a new compound at regular intervals.[2] Always use low-passage cells and ensure a homogenous cell population at the start of the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cells are rounding up and detaching from the plate. | 1. High concentration of the compound causing cytotoxicity. 2. Solvent (e.g., DMSO) concentration is too high. 3. The intended target is crucial for cell adhesion. | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[2] 2. Ensure the final solvent concentration is ≤ 0.1% and uniform across all conditions.[2] 3. Investigate the known functions of the hypothesized target protein in cell adhesion. |
| No observable effect at the expected concentration. | 1. Compound is inactive in your cell line. 2. Compound has poor cell permeability. 3. The target protein is not expressed or is mutated in your cell line. | 1. Verify the compound's activity with a positive control if available. 2. Increase the concentration, but monitor for cytotoxicity. 3. Confirm target expression using Western blot or qPCR. |
| Unexpected changes in cell morphology or phenotype. | 1. Off-target effects of the compound. 2. The compound is affecting an unknown signaling pathway. | 1. Use a structurally related but inactive control compound if available. 2. Perform a kinase selectivity screen to identify potential off-targets. 3. Use techniques like RNA sequencing to identify affected pathways. |
Quantitative Data on Related Thienopyrimidine Derivatives
The following table summarizes the anti-proliferative activity (IC50) of various thienopyrimidine derivatives in different cancer cell lines. This data can provide a general reference for the potential potency of 4-Chlorobenzothieno[3,2-d]pyrimidine. Lower IC50 values indicate greater potency.
| Derivative Name | Cell Line | IC50 (µM) |
| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 (Colon Cancer) | 1.76[1] |
| A549 (Lung Adenocarcinoma) | 1.98[1] | |
| MKN45 (Gastric Cancer) | 2.32[1] | |
| Thienopyrimidine Derivative 9a | HT-29 (Colon Cancer) | 1.21 ± 0.34[1] |
| HepG-2 (Liver Cancer) | 6.62 ± 0.7[1] | |
| MCF-7 (Breast Cancer) | 7.2 ± 1.9[1] | |
| Thienopyrimidine Derivative 9b | HT-29 (Colon Cancer) | 0.85 ± 0.16[1] |
| HepG-2 (Liver Cancer) | 5.3 ± 0.5[1] | |
| MCF-7 (Breast Cancer) | 6.4 ± 1.1[1] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds.[1]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of 4-Chlorobenzothieno[3,2-d]pyrimidine and a vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Kinase Activity Assay (In Vitro)
This assay measures the ability of the compound to inhibit a specific kinase.
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add varying concentrations of 4-Chlorobenzothieno[3,2-d]pyrimidine to the reaction mixture.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a set time at a controlled temperature.[1]
-
Detection: Quantify the extent of substrate phosphorylation using methods like ELISA or luminescence-based assays that measure the amount of remaining ATP.[1]
Visualizations
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting common experimental issues.
References
Technical Support Center: Enhancing the Bioavailability of Thienopyrimidine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of thienopyrimidine-based compounds with poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: My thienopyrimidine-based compound exhibits poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility is a common challenge with thienopyrimidine derivatives due to their often rigid and lipophilic structures.[1][2] The initial approach should involve a thorough characterization of the compound's physicochemical properties. Key steps include:
-
pH-dependent solubility profiling: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to identify any potential for solubilization in specific segments of the gastrointestinal (GI) tract.
-
Solid-state characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if the compound exists in crystalline or amorphous forms, as the amorphous form is generally more soluble.
-
LogP determination: Understanding the lipophilicity of your compound will help in selecting an appropriate formulation strategy.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly soluble thienopyrimidine compounds?
A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs, including thienopyrimidines.[3] The main approaches are:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.[4]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution. Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[5][6]
-
Lipid-based formulations: These formulations can enhance the solubility and absorption of lipophilic drugs. They range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[3]
-
Complexation with cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.
Q3: When should I consider chemical modification, such as a prodrug approach, for my thienopyrimidine compound?
A3: A prodrug approach is a valuable strategy when formulation approaches are insufficient to overcome bioavailability challenges, or when there are other issues like poor membrane permeability or significant first-pass metabolism.[7] Consider a prodrug strategy if:
-
The compound has extremely low aqueous solubility that cannot be adequately addressed by formulation.
-
The compound is a substrate for efflux transporters like P-glycoprotein (P-gp), leading to poor absorption.
-
The compound undergoes extensive first-pass metabolism in the gut wall or liver.
-
A targeted delivery to a specific tissue or organ is desired.
For instance, attaching a phosphate group can create a water-soluble phosphate prodrug that is cleaved by phosphatases in the body to release the active thienopyrimidine.[8]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Prepare a nanosuspension of the thienopyrimidine compound. This can significantly increase the dissolution rate and saturation solubility.[4] 2. Amorphous Solid Dispersion: Formulate the compound as a solid dispersion with a hydrophilic polymer like PVP K30 or HPMC E5.[5][6] Start with a 1:1 drug-to-polymer ratio and optimize based on dissolution testing. |
| Low intestinal permeability. | 1. Caco-2 Permeability Assay: Determine the apparent permeability coefficient (Papp) and efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[9][10] 2. Inhibition of Efflux Transporters: Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) in in-vitro models to confirm P-gp involvement. Some pharmaceutical excipients, like TPGS and Poloxamer 188, have P-gp inhibitory effects and can be included in the formulation.[11][12] |
| High first-pass metabolism. | 1. Metabolic Stability Assay: Incubate the compound with liver microsomes or hepatocytes to determine its intrinsic clearance.[7] This helps to identify if the liver is a major site of metabolism. 2. Identify Metabolic Hotspots: Use techniques like LC-MS/MS to identify the sites on the thienopyrimidine scaffold that are most susceptible to metabolism. This information can guide medicinal chemistry efforts to block these sites. 3. Prodrug Approach: Design a prodrug that masks the metabolic site. |
Issue 2: Inconsistent In Vitro Dissolution Results
| Potential Cause | Troubleshooting Steps |
| Inappropriate dissolution medium. | 1. Biorelevant Media: Use simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) that contain bile salts and lecithin to better mimic the in vivo environment.[13] 2. pH of the Medium: Ensure the pH of the dissolution medium is appropriate for the ionization state of your thienopyrimidine compound. |
| Drug precipitation in the dissolution medium. | 1. Use of Surfactants: Add a small amount of a non-ionic surfactant (e.g., Tween 80) to the dissolution medium to maintain sink conditions.[13] 2. Polymeric Precipitation Inhibitors: For solid dispersions, the polymer itself (e.g., HPMC) can help maintain a supersaturated state and prevent precipitation. |
| Filter Adsorption. | 1. Filter Validation: Ensure that the filter used for sample collection does not adsorb the drug. This should be tested at the lowest expected concentration in the dissolution profile.[13] |
Data Presentation
Table 1: Comparison of Formulation Strategies for a Model Thienopyrimidine Kinase Inhibitor
| Formulation Strategy | Drug Loading (%) | Key Excipients | In Vitro Dissolution (at 60 min) | In Vivo Bioavailability (Rat, %) | Reference |
| Crystalline Drug (Micronized) | 100 | None | 15% | 5% | [14] |
| Nanosuspension | 10 | Poloxamer 188, HPMC | 85% | 25% | [14][15] |
| Solid Dispersion (1:3 ratio) | 25 | PVP K30 | 95% | 45% | [5][16] |
| Self-Emulsifying Drug Delivery System (SEDDS) | 20 | Capryol 90, Cremophor EL, Transcutol HP | 98% (in situ emulsion) | 60% | [3] |
Note: The data presented are representative and may vary depending on the specific thienopyrimidine compound and experimental conditions.
Table 2: Pharmacokinetic Parameters of a Thienopyrimidine Compound in Different Formulations Following Oral Administration in Rats (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | F (%) | Reference |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.2 | 980 ± 210 | 8 | [17][18] |
| Solid Dispersion in HPMC | 850 ± 120 | 1.5 ± 0.5 | 4500 ± 650 | 38 | [19][20] |
| Nanosuspension | 620 ± 90 | 2.0 ± 0.8 | 3200 ± 480 | 27 | [14][21] |
Data are presented as mean ± standard deviation. F (%) represents the absolute bioavailability.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Thienopyrimidine Solid Dispersion
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF, pH 6.8) containing 0.5% w/v Tween 80.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure: a. Place a sample of the solid dispersion equivalent to 10 mg of the thienopyrimidine compound into the dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw 5 mL of the dissolution medium. c. Filter the samples through a 0.45 µm PTFE syringe filter. d. Analyze the filtrate for drug concentration using a validated HPLC method. e. Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a polarized monolayer.[10]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) before the experiment. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity.
-
Assay Procedure: a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. For apical to basolateral (A-B) permeability, add the test compound solution (e.g., 10 µM) to the apical chamber. c. For basolateral to apical (B-A) permeability, add the test compound solution to the basolateral chamber. d. Incubate at 37°C with gentle shaking for 2 hours. e. At the end of the incubation, collect samples from both the donor and receiver chambers. f. Analyze the concentration of the thienopyrimidine compound in the samples by LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Protocol 3: Preclinical Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g), fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) group: Administer the thienopyrimidine compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) at a dose of 2 mg/kg via the tail vein.
-
Oral (PO) group: Administer the test formulation (e.g., solid dispersion, nanosuspension) by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Determine the concentration of the thienopyrimidine compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.[22]
Visualizations
Caption: Factors influencing the oral bioavailability of thienopyrimidine compounds.
Caption: Troubleshooting workflow for low oral bioavailability of thienopyrimidines.
Caption: Experimental workflow for bioavailability enhancement of thienopyrimidines.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of nanosuspension formulations on transport, pharmacokinetics, in vivo targeting and efficacy for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperative effect of polyvinylpyrrolidone and HPMC E5 on dissolution and bioavailability of nimodipine solid dispersions and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug repurposing: phosphate prodrugs of anticancer and antiviral FDA-approved nucleosides as novel antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Nanosuspension for the delivery of a poorly soluble anti-cancer kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. benchchem.com [benchchem.com]
- 17. Preliminary pharmacokinetics of a new pyridopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. frontiersin.org [frontiersin.org]
Validation & Comparative
Comparative Cytotoxicity Analysis: A Thienopyrimidine Derivative Versus Doxorubicin
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of the selected thienopyrimidine derivatives and doxorubicin was assessed by determining their half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) |
| Thienopyrimidine Derivative 16c | PC-3 (Prostate Cancer) | 5.48 |
| Doxorubicin | PC-3 (Prostate Cancer) | 7.7 |
| Thienopyrimidine Derivative 6c | HCT-116 (Colon Cancer) | 6.12 |
| Thienopyrimidine Derivative 18c | HCT-116 (Colon Cancer) | 6.56 |
| Doxorubicin | HCT-116 (Colon Cancer) | 15.82 |
Data sourced from a study on substituted[1]benzothieno[3,2-e][1][2][3]triazolo[4,3-a]pyrimidines.[4][5]
Experimental Protocols
The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and cytotoxicity.[2][6][7][8]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., PC-3 and HCT-116) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
-
Stock solutions of the test compounds (thienopyrimidine derivatives and doxorubicin) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO at the same concentration as the treated wells.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[2][7]
-
The medium containing MTT is then carefully removed.
5. Formazan Solubilization:
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
6. Absorbance Measurement and Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the mechanisms of action of these compounds, the following diagrams are provided.
References
- 1. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxicity of Substituted [1]Benzothieno[3,2-e][1,2,4]triazolo [4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
4-Chlorobenzothieno[3,2-d]pyrimidine: An Emerging Candidate in EGFR Inhibition
A Comparative Analysis of a Novel Thieno[3,2-d]pyrimidine Scaffold Against Established EGFR Inhibitors
The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These agents have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations. This guide provides a comprehensive validation of the 4-Chlorobenzothieno[3,2-d]pyrimidine scaffold as a promising EGFR inhibitor, comparing its potential efficacy with established drugs in the field. This analysis is supported by available experimental data on structurally related compounds and established EGFR inhibitors.
Comparative Efficacy of EGFR Inhibitors
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the EGFR kinase activity. While direct IC50 values for 4-Chlorobenzothieno[3,2-d]pyrimidine are not publicly available, data from closely related thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives provide valuable insights into the potential of this chemical class. The following tables summarize the IC50 values for these related compounds and established EGFR inhibitors against various EGFR genotypes and cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives Against EGFR
| Compound ID | EGFR Genotype | IC50 (nM) | Reference |
| 6l | L858R/T790M | ≤ 250 | [1] |
| Wild Type | > 10000 | [1] | |
| 6o | L858R/T790M | ≤ 250 | [1] |
| Wild Type | > 10000 | [1] | |
| 5b | Wild Type | 37.19 | [2] |
| T790M | 204.10 | [2] |
Table 2: In Vitro Inhibitory Activity of Established EGFR Inhibitors
| Inhibitor | EGFR Genotype | IC50 (nM) | Reference |
| Gefitinib | Wild Type | 18.2 | [3] |
| T790M | 368.2 | [3] | |
| Erlotinib | Wild Type | 5.9 | [2] |
| T790M | 212.2 | [2] | |
| Osimertinib | Wild Type | 57.8 | [3] |
| L858R/T790M | 8.5 | [3] |
Experimental Protocols
The determination of EGFR inhibitory activity is crucial for the validation of novel compounds. The following are generalized experimental protocols for key assays used to evaluate EGFR inhibitors, based on methodologies described in the cited literature.
EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR protein.
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (either wild-type or a specific mutant version) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Dilution: The test compound (e.g., a thieno[3,2-d]pyrimidine derivative) is serially diluted to various concentrations.
-
Reaction Initiation: The EGFR enzyme is pre-incubated with the test compound dilutions. The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or employing fluorescence-based detection technologies.
-
Data Analysis: The percentage of EGFR inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on EGFR signaling.
-
Cell Culture: Human cancer cell lines with known EGFR status (e.g., A549 for wild-type EGFR, or H1975 for L858R/T790M mutant EGFR) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable method, such as the MTT assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viable cells against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Validating a Novel EGFR Inhibitor.
References
A Head-to-Head Comparison of Halogenated Thieno[3,2-d]pyrimidines in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities, particularly in the realm of oncology. The introduction of halogens at various positions of this bicyclic heterocycle has been a key strategy in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of different halogenated thieno[3,2-d]pyrimidines, focusing on their antiproliferative activities and their impact on key signaling pathways implicated in cancer.
Data Presentation: Antiproliferative Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated thieno[3,2-d]pyrimidines against a panel of human cancer cell lines. This quantitative data allows for a direct comparison of the cytotoxic potential of these compounds. A significant finding from structure-activity relationship (SAR) studies is the frequent necessity of a chlorine atom at the C4-position for notable biological activity[1].
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2,4-dichloro | L1210 (Leukemia) | 0.8 | [2] |
| CCRF-CEM (Leukemia) | 1.2 | [2] | ||
| HeLa (Cervical Cancer) | 2.5 | [2] | ||
| Compound 2 | 2,4-dichloro, 7-bromo | L1210 (Leukemia) | 0.5 | [2] |
| CCRF-CEM (Leukemia) | 0.9 | [2] | ||
| HeLa (Cervical Cancer) | 1.8 | [2] | ||
| TP (Thieno[3,2-d]pyrimidine) | 2,4-dichloro | MDA-MB-231 (Breast Cancer) | 9 | [3] |
| Br-TP (Bromo-thienopyrimidine) | 2,4-dichloro, 7-bromo | MDA-MB-231 (Breast Cancer) | 5.9 | [3] |
| Compound 4a | 4-amino, various other | MCF-7 (Breast Cancer) | 0.00204 | [4] |
| Compound 11 | hydroxamic acid moiety | HCT-116 (Colon Cancer) | 0.38 (HDAC inhibition) | [5] |
| MCF-7 (Breast Cancer) | - | [5] | ||
| HeLa (Cervical Cancer) | - | [5] | ||
| Compound 26f | 2,7-disubstituted | U-87MG (Glioblastoma) | 0.16 | [6] |
| A-549 (Lung Cancer) | 0.27 | [6] | ||
| MDA-MB-231 (Breast Cancer) | 0.19 | [6] |
Mechanism of Action: Impact on Cell Cycle and Signaling Pathways
Halogenated thieno[3,2-d]pyrimidines exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Notably, the halogenation pattern can significantly influence the specific cellular response. For instance, while both 2,4-dichloro thieno[3,2-d]pyrimidine (TP) and its 7-bromo analogue (Br-TP) are toxic to MDA-MB-231 breast cancer cells, the analogue lacking the bromine at the C7 position induces a dramatic arrest at the G2/M phase of the cell cycle, a mechanism not observed with the bromo-analogue[3]. This highlights the nuanced role of halogen substitution in defining the mechanism of action.
Several key signaling pathways, often dysregulated in cancer, have been identified as targets for thieno[3,2-d]pyrimidine derivatives. These include the EGFR, PI3K/AKT, and JAK-STAT pathways. The inhibition of these pathways disrupts critical cellular processes such as proliferation, survival, and differentiation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Certain thieno[3,2-d]pyrimidine derivatives have been designed as EGFR inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of halogenated thieno[3,2-d]pyrimidines.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a common feature in many cancers. Thieno[3,2-d]pyrimidines have been investigated as inhibitors of PI3K.
Caption: PI3K/AKT signaling pathway and its inhibition by halogenated thieno[3,2-d]pyrimidines.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. Some thieno[3,2-d]pyrimidine derivatives have been identified as potent JAK inhibitors.
Caption: JAK-STAT signaling pathway and its inhibition by halogenated thieno[3,2-d]pyrimidines.
Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Halogenated thieno[3,2-d]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with halogenated thieno[3,2-d]pyrimidines
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization, and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
This guide provides a comparative overview of halogenated thieno[3,2-d]pyrimidines, offering valuable insights for researchers in the field of drug discovery and development. The presented data and protocols serve as a foundation for further investigation into the therapeutic potential of this promising class of compounds.
References
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy of Thieno[3,2-d]pyrimidine Analogs in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
The successful translation of promising in vitro results into in vivo efficacy is a critical hurdle in the development of novel anticancer therapeutics. This guide provides a comprehensive cross-validation of in vitro and in vivo data for a series of substituted thieno[2,3-d]pyrimidin-4-one derivatives, with a specific focus on their anti-breast cancer activity. By presenting a direct comparison of cellular-level cytotoxicity with tumor growth inhibition in animal models, this document aims to provide researchers, scientists, and drug development professionals with a clear framework for evaluating the therapeutic potential of this class of compounds.
Comparative In Vitro and In Vivo Performance
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives. These compounds are compared against Doxorubicin, a standard chemotherapeutic agent, to benchmark their performance.
Table 1: In Vitro Cytotoxicity against Human Breast Cancer Cell Line (MCF-7)
| Compound | IC₅₀ (µM)[1] |
| Derivative 6 | > 100 |
| Derivative 7 | 8.34 |
| Derivative 10 | 7.62 |
| Derivative 12 | 12.5 |
| Doxorubicin | 6.3 |
Table 2: In Vivo Antitumor Activity in a Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 8 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | ~1800 | - |
| Derivative 7 | ~600 | ~67% |
| Derivative 10 | ~500 | ~72% |
| Doxorubicin | ~400 | ~78% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the thienopyrimidine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]
Cell Culture:
-
Human breast cancer cells (MCF-7) were cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and the reference drug, Doxorubicin.
-
After a 48-hour incubation period, the treatment medium was removed.
-
MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals formed by viable cells were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
In Vivo Antitumor Efficacy (Xenograft Model)
The in vivo anticancer activity was evaluated using a human tumor xenograft model in immunocompromised mice.
Animal Model:
-
Female Swiss albino mice (6-8 weeks old) were used for the study.
-
The animals were housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
Xenograft Implantation and Treatment:
-
MCF-7 cells were harvested and suspended in a serum-free medium.
-
Approximately 2 x 10⁶ cells were subcutaneously injected into the right flank of each mouse.
-
When the tumors reached a palpable size (approximately 50-60 mm³), the mice were randomly assigned to treatment and control groups.
-
The test compounds and Doxorubicin were administered intraperitoneally at a specified dose and schedule. The control group received the vehicle.
-
Tumor dimensions (length and width) were measured with calipers every two days.
-
Tumor volume was calculated using the formula: Volume = (Width² x Length) / 2.
-
The body weight of the mice was monitored as an indicator of systemic toxicity.
-
At the end of the experiment, the percentage of tumor growth inhibition was calculated.
Visualizing the Path to Efficacy: From Cellular Assays to In Vivo Models
The following diagrams illustrate the workflow of the experimental validation process and a representative signaling pathway potentially targeted by thienopyrimidine derivatives.
References
Investigating the Selectivity of 4-Chlorobenzothieno[3,2-d]pyrimidine Against a Panel of Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the kinase selectivity profile of 4-Chlorobenzothieno[3,2-d]pyrimidine. While comprehensive screening data for this specific compound is not publicly available, this document synthesizes information on structurally related benzothieno[3,2-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives to offer a predictive overview of its potential targets and selectivity. The experimental protocols and visualizations included herein serve as a robust template for the evaluation of this and other novel kinase inhibitors.
Comparative Kinase Inhibition Profile of Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives have shown activity against a range of kinases, including those in the PI3K/Akt/mTOR and JAK/STAT signaling pathways. The following table summarizes the inhibitory activities of several reported thieno[3,2-d]pyrimidine compounds against various kinases, providing an indication of the potential selectivity landscape for 4-Chlorobenzothieno[3,2-d]pyrimidine.
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| 3H-benzo[1][2]thieno[3,2-d]pyrimidin-4-ones | Pim-1 | Potent Inhibition | [3] |
| Thieno[3,2-d]pyrimidine Derivatives | PI3K | Potent and Selective Inhibition | [4] |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | Potent Inhibition | [5] |
| Thieno[3,2-d]pyrimidines with acrylamide | JAK3 | 1.8 nM and 1.9 nM | [6] |
| Pyrido[2,3-d]pyrimidine Derivatives | c-Src, Lck | < 10 nM, < 5 nM | [7] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [8] |
Experimental Protocols
A critical aspect of characterizing a novel kinase inhibitor is a robust and reproducible experimental methodology. The following is a detailed protocol for a common biochemical kinase inhibition assay used for selectivity profiling.
Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening of kinase inhibitors. The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates a lower kinase activity and thus, inhibition.[9]
Materials:
-
Kinase panel of interest
-
4-Chlorobenzothieno[3,2-d]pyrimidine (test compound)
-
Appropriate peptide substrates for each kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is typical, starting from a high concentration (e.g., 10 µM). Include a DMSO-only vehicle control.[9]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix for each kinase containing the assay buffer, the specific kinase, and its corresponding peptide substrate. The final concentrations of the enzyme and substrate should be optimized for each specific assay.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the test compound. Prepare "no kinase" and "no substrate" controls to define the 100% and 0% inhibition levels, respectively.
-
Incubation: Gently mix the plate on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.[9]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and initiate the generation of a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[9]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cell proliferation and survival and is a target for some thieno[3,2-d]pyrimidine derivatives.[4]
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and validation of a novel kinase inhibitor.
Caption: Workflow for kinase inhibitor screening.
Kinase Selectivity
This diagram provides a conceptual illustration of the difference between a selective and a non-selective kinase inhibitor.
Caption: Selective vs. Non-Selective Kinase Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3JXW: Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective and Orally Bioavailable Pim Kinases Inhibitors [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Docking Analysis of Benzothieno[3,2-d]pyrimidine Analogs as Cyclooxygenase-2 (COX-2) Inhibitors
A comprehensive in-silico analysis of a series of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives reveals their potential as selective COX-2 inhibitors. This guide provides a comparative overview of their docking performance, supported by experimental data and detailed methodologies, to aid researchers in the fields of drug discovery and medicinal chemistry.
The study of benzothieno[3,2-d]pyrimidine scaffolds is of significant interest due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties. This guide focuses on the comparative molecular docking studies of a series of these compounds, providing insights into their structure-activity relationships as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and carcinogenesis.
Quantitative Docking and Biological Activity Data
The following tables summarize the binding affinities and biological activities of a series of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives against the COX-2 enzyme. The data is compiled from a study by Barone et al., which investigated these compounds as potential anti-inflammatory agents.[1]
Table 1: Molecular Docking Scores of Benzothieno[3,2-d]pyrimidine Analogs against COX-2
| Compound ID | R Group | Binding Energy (ΔG, kcal/mol) |
| 1 | Phenyl | -8.5 |
| 2 | 4-Methylphenyl | -8.8 |
| 3 | 4-Methoxyphenyl | -7.9 |
| 4 | Antipyrine | -9.4 |
| 5 | 2-Thiazolyl | -7.8 |
| 6 | 5-Methyl-1,3,4-thiadiazol-2-yl | -7.5 |
| 7 | 1-Phenyl-1H-tetrazol-5-yl | -7.2 |
| 8 | Pyridin-2-yl | -8.9 |
| 9 | Pyrimidin-2-yl | -8.7 |
| 10 | Pyrazin-2-yl | -8.6 |
| 11 | 4-Methylpyrimidin-2-yl | -8.2 |
| Nimesulide | (Reference) | -8.2 |
| Naproxen | (Reference) | -6.9 |
Table 2: In Vitro COX-2 Inhibitory Activity
| Compound ID | COX-2 IC50 (µM) |
| 1 | 6.8 ± 0.5 |
| 2 | 6.5 ± 0.4 |
| 4 | 5.9 ± 0.3 |
| 8 | 6.3 ± 0.2 |
| 9 | 6.6 ± 0.4 |
| 10 | 6.7 ± 0.3 |
Experimental Protocols
Molecular Docking Methodology
The molecular docking studies were performed to elucidate the binding modes and affinities of the benzothieno[3,2-d]pyrimidine derivatives within the active site of the COX-2 enzyme.
1. Protein and Ligand Preparation:
-
Protein: The three-dimensional crystal structure of the murine COX-2 enzyme was retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands were removed from the protein structure.
-
Ligands: The 3D structures of the benzothieno[3,2-d]pyrimidine analogs and reference compounds (Nimesulide and Naproxen) were built and optimized using computational chemistry software.
2. Docking Software and Parameters:
-
The specific docking software and its detailed parameters, such as the force field and search algorithm used, were not explicitly detailed in the provided information. However, a general protocol for such studies involves using programs like AutoDock or GOLD.
-
The docking process involves defining a grid box encompassing the active site of the COX-2 enzyme. The ligands are then allowed to flexibly dock within this defined space.
3. Analysis of Docking Results:
-
The binding affinities, expressed as Gibbs free energy (ΔG) in kcal/mol, were calculated for the best-docked poses of each ligand.
-
The interactions between the ligands and the amino acid residues in the active site of COX-2 were analyzed to understand the key binding interactions, such as hydrogen bonds and hydrophobic interactions.
In Vitro COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-2 was evaluated using an in vitro assay.
1. Cell Line and Culture:
-
A suitable cell line expressing COX-2, such as a macrophage cell line, was used.
-
The cells were cultured under standard conditions.
2. Assay Procedure:
-
The cells were treated with various concentrations of the test compounds.
-
The production of prostaglandin E2 (PGE2), a downstream product of the COX-2 pathway, was measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of each compound that inhibited PGE2 production by 50% (IC50) was determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the COX-2 signaling pathway and a general workflow for the molecular docking studies.
Caption: The COX-2 signaling pathway in prostaglandin synthesis.
Caption: A general workflow for molecular docking studies.
References
Validating the Inhibition of NF-κB and MAPK Signaling Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of therapeutic interventions targeting the NF-κB and MAPK signaling pathways is critical. This guide provides an objective comparison of common methodologies for confirming the inhibition of these key cellular pathways, supported by experimental data and detailed protocols.
Introduction to NF-κB and MAPK Signaling
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to a multitude of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[1][2] Dysregulation of these pathways is implicated in a wide range of diseases, such as cancer, chronic inflammatory conditions, and autoimmune disorders.[2][3] Consequently, both pathways are major targets for therapeutic drug development.[2][4]
This guide will explore various techniques to validate the inhibition of these pathways, focusing on direct measurement of pathway activation and the assessment of downstream functional outcomes.
Validating NF-κB Pathway Inhibition
The canonical NF-κB signaling pathway is activated by stimuli such as pro-inflammatory cytokines, leading to the phosphorylation and degradation of the inhibitor of κB (IκB) proteins.[1] This allows the NF-κB p50/p65 heterodimer to translocate from the cytoplasm to the nucleus, where it initiates the transcription of target genes.[4] Validating the inhibition of this pathway often focuses on preventing this nuclear translocation.
Key Validation Methods for NF-κB Inhibition
Several robust methods are employed to quantify the inhibition of the NF-κB pathway. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Measures the protein levels of key signaling molecules in cytoplasmic and nuclear fractions. | Provides information on specific proteins (e.g., p65, IκBα), allowing for detailed mechanistic insights. | Can be time-consuming and requires careful subcellular fractionation for accurate results. |
| Immunofluorescence Microscopy | Visualizes the subcellular localization of NF-κB subunits (e.g., p65). | Provides direct visual evidence of the inhibition of nuclear translocation at the single-cell level. | Can be lower-throughput and quantification may be more complex than other methods. |
| Reporter Gene Assays | Measures the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of NF-κB response elements. | High-throughput, quantitative, and directly measures the functional outcome of pathway activation. | Can be influenced by off-target effects that affect the reporter gene expression or stability. |
| Quantitative PCR (qPCR) | Measures the mRNA levels of NF-κB target genes. | Directly assesses the transcriptional output of the pathway on endogenous genes. | Changes in mRNA may not always correlate with protein levels or functional outcomes. |
| Cytokine Release Assays | Measures the secretion of downstream inflammatory cytokines (e.g., IL-6, TNF-α) using methods like ELISA or multiplex assays. | Provides a functional readout of the biological consequences of NF-κB inhibition. | Can be influenced by other signaling pathways that also regulate cytokine production. |
Comparative Analysis of NF-κB Inhibitors
A variety of small molecules have been identified as inhibitors of the NF-κB pathway, each with a distinct mechanism of action. The following table summarizes the inhibitory concentrations (IC50) of some common NF-κB inhibitors. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Inhibitor | Mechanism of Action | Reported IC50 |
| Bay 11-7082 | Inhibits IκB kinase (IKK), preventing IκBα phosphorylation and degradation.[5] | Varies by cell type and stimulus |
| TCPA-1 | Inhibits IKKβ.[4] | ~17.9 µM |
| IMD 0354 | Inhibits IKKβ.[4] | ~250 nM |
| Oleandrin | Suppresses the phosphorylation and degradation of IκBα.[6] | ~10-20 nM |
Below are diagrams illustrating the NF-κB signaling pathway and a general experimental workflow for its validation.
Validating MAPK Pathway Inhibition
The MAPK pathways are comprised of several distinct cascades, including the ERK1/2, JNK, and p38 pathways.[2] These pathways are activated by a variety of extracellular stimuli and regulate a wide range of cellular activities.[2] Validating the inhibition of MAPK pathways often involves measuring the phosphorylation status of key kinases in the cascade.
Key Validation Methods for MAPK Inhibition
Similar to the NF-κB pathway, a multi-faceted approach is recommended for validating MAPK inhibition.
| Method | Principle | Advantages | Disadvantages |
| Western Blot | Measures the levels of phosphorylated and total MAPK proteins (e.g., p-ERK, ERK). | Highly specific for assessing the phosphorylation status of individual kinases. | Can be semi-quantitative and may require optimization of antibodies. |
| In Vitro Kinase Assays | Directly measures the enzymatic activity of a specific MAPK in the presence of an inhibitor.[7] | Provides direct evidence of target engagement and inhibitory activity. | In vitro results may not always translate to cellular activity. |
| Reporter Gene Assays | Measures the activity of transcription factors downstream of MAPK signaling (e.g., Elk-1) using a reporter gene.[8] | High-throughput, quantitative, and reflects the transcriptional output of the pathway. | Can be influenced by crosstalk from other signaling pathways. |
| Cell Proliferation Assays | Assesses the overall effect of an inhibitor on cell viability and growth.[7] | Provides a functional readout of the consequences of MAPK inhibition. | Not specific to the MAPK pathway, as other pathways can also affect cell proliferation. |
Comparative Analysis of MAPK Inhibitors
Numerous inhibitors targeting different kinases within the MAPK cascades have been developed.
| Inhibitor | Target | Pathway |
| PD98059 | MEK1[9] | ERK |
| U0126 | MEK1/2[10] | ERK |
| SB203580 | p38[10] | p38 |
| SB202190 | p38[10] | p38 |
| SP600125 | JNK[10] | JNK |
Below are diagrams illustrating the MAPK/ERK signaling pathway and a general experimental workflow for its validation.
Experimental Protocols
Western Blot for NF-κB Nuclear Translocation
This protocol is adapted from established methodologies for the analysis of NF-κB pathway modulation.[3]
-
Cell Treatment and Harvesting: Treat cells with the inhibitor and/or stimulus. After treatment, wash cells with ice-cold PBS and harvest.
-
Subcellular Fractionation:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Add a detergent (e.g., NP-40) to disrupt the cell membrane and centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer to lyse the nuclear membrane. Centrifuge to pellet debris; the supernatant is the nuclear extract.[3]
-
-
Protein Quantification: Determine the protein concentration of both fractions using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the NF-κB p65 subunit.[1] Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Use an ECL detection reagent and an imaging system to visualize the protein bands. Densitometric analysis can be used for quantification.
Luciferase Reporter Assay for MAPK/ERK Signaling
This protocol is based on commercially available reporter kits and published studies.[11][12]
-
Cell Transfection: Co-transfect cells with a MAPK/ERK-responsive reporter vector (e.g., containing SRE elements driving firefly luciferase) and a control vector expressing Renilla luciferase for normalization.[12]
-
Cell Treatment: After transfection, pre-treat the cells with the inhibitor for a designated time, followed by stimulation with an activator of the MAPK/ERK pathway (e.g., PMA or a growth factor).[11]
-
Cell Lysis: After the treatment period, lyse the cells using the buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[13]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
Validating the inhibition of the NF-κB and MAPK signaling pathways requires a multi-pronged approach. Combining techniques that directly measure the activation of key signaling molecules with assays that assess downstream functional outcomes provides the most robust and reliable data. This guide offers a framework for designing and executing experiments to confidently assess the efficacy of novel inhibitors targeting these critical cellular pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
The Impact of 4-Chloro versus 4-Amino Substitution on the Thienopyrimidine Core: A Structure-Activity Relationship (SAR) Analysis
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to endogenous purines and thus interacting with a wide array of biological targets. The substitution pattern on this heterocyclic core is critical in defining its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationship (SAR) focusing on the substitution at the 4-position of the thienopyrimidine ring, specifically comparing the effects of a 4-chloro versus a 4-amino group. This comparison is supported by experimental data from published studies, detailing synthetic methodologies and biological activities.
Data Summary: 4-Chloro vs. 4-Amino Thienopyrimidine Derivatives
The following table summarizes the biological activities of representative 4-chloro and 4-amino substituted thienopyrimidine derivatives. Direct comparison of inhibitory concentrations (IC50) or other activity metrics provides insight into the influence of these substituents on potency against various targets.
| Compound ID | 4-Substituent | Biological Target | Activity (IC50/EC50) | Reference |
| 1 | 4-Chloro | P. falciparum (erythrocytic stage) | ~1.3 µM | [1] |
| 2 | 4-Anilino | Anticancer (U937 leukemia cells) | Significant cytotoxic activity | [2] |
| 3 | 4-Amino | Not Specified | Precursor for further functionalization | [3] |
| 4 | 4-Chloro | Precursor for further substitution | - | [1][4] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-chloro and 4-amino thienopyrimidine derivatives are crucial for reproducibility and further analog development.
Synthesis of 4-Chlorothienopyrimidine Derivatives
The introduction of a chlorine atom at the 4-position is commonly achieved from the corresponding thienopyrimidin-4-one precursor.
Protocol:
-
To a solution of the starting thienopyrimidin-4-one (1 equivalent) and N,N-dimethylaniline (0.7 equivalents) in acetonitrile (CH3CN), phosphorus oxychloride (POCl3) (5.5 equivalents) is added slowly at 0°C.[1]
-
The reaction mixture is then heated to 80-85°C and stirred for 18 hours.[1]
-
After cooling to 40°C, the mixture is carefully quenched with water.[1]
-
The resulting precipitate, the 4-chlorothienopyrimidine derivative, is collected by filtration and washed with water.[1] A similar procedure can be performed using POCl3 for the nucleophilic aromatic substitution.[4]
Synthesis of 4-Amino Thienopyrimidine Derivatives
The 4-amino functionality is typically introduced via nucleophilic substitution of a 4-chloro group.
Protocol:
-
The 4-chlorothienopyrimidine derivative (1 equivalent) is reacted with an appropriate amine (e.g., an aniline derivative or a primary amine) in a suitable solvent.[2]
-
The reaction conditions, such as temperature and solvent, are dependent on the reactivity of the specific amine and the thienopyrimidine core.
-
For the synthesis of 4-amino-thieno[2,3-d]pyrimidines, cyclocondensation of a 2-amino-3-cyano-thiophene with an aryl nitrile in an acidic medium can be employed.[3]
Visualizing Synthetic and Signaling Pathways
Diagrams are provided to illustrate key synthetic transformations and conceptual relationships in the SAR of thienopyrimidines.
Caption: General synthetic route from thienopyrimidin-4-one to 4-chloro and 4-amino derivatives.
Caption: Logical relationship of the 4-substituent to the overall properties of the thienopyrimidine drug candidate.
Structure-Activity Relationship Insights
The substitution at the 4-position of the thienopyrimidine core significantly modulates the compound's biological activity.
-
4-Chloro Substitution: The presence of a chlorine atom at the 4-position serves a dual purpose. Firstly, it can directly contribute to the binding affinity of the molecule with its target, often through halogen bonding or by occupying a specific hydrophobic pocket. Secondly, and more strategically, the 4-chloro group is an excellent leaving group for nucleophilic aromatic substitution. This makes 4-chlorothienopyrimidines key intermediates for the synthesis of a diverse library of 4-substituted analogs, including 4-amino derivatives.[1][2] For instance, a 4-chloro derivative of a 2-tert-butylaminothieno[3,2-d]pyrimidine showed good activity against the erythrocytic stage of P. falciparum.[1]
-
4-Amino Substitution: The introduction of an amino group at the 4-position can lead to the formation of crucial hydrogen bonds with the target protein, often mimicking the interactions of the adenine core of ATP in kinase inhibition. The nature of the amino substituent (primary, secondary, or part of a larger moiety) allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. For example, a 4-anilino derivative has been shown to possess significant cytotoxic activity against leukemia cell lines.[2] The synthesis of various 4-amino-thieno[2,3-d]pyrimidines has been a strategy to develop potent inhibitors of various kinases, such as EGFR/HER2.[3]
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Antibacterial Agents Against Standard Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the in vitro antibacterial activity of a novel therapeutic agent, designated as "Agent X," against established standard antibiotics. The methodologies for key experiments are detailed to ensure reproducibility, and the results are presented in a clear, comparative format to facilitate objective evaluation.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial efficacy of Agent X was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results are summarized in Table 1, alongside the MIC values of standard antibiotics tested under identical conditions. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[1][2]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Agent X and Standard Antibiotics against Common Bacterial Pathogens (µg/mL)
| Bacterial Strain | Gram Stain | Agent X | Ciprofloxacin | Gentamicin | Penicillin |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 0.5 | 0.25 | ≤0.015[3] |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 8 | 1 | 4 | 0.03 |
| Escherichia coli (ATCC 25922) | Gram-negative | 16 | 0.015 | 0.5 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 32 | 0.25 | 1 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 16 | 0.03 | 0.5 | >256 |
Note: The provided MIC values for standard antibiotics are representative and may vary depending on the specific strain and testing conditions. It is imperative that researchers determine the MICs of both the test compound and standard antibiotics concurrently under identical experimental conditions for a valid comparison.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure standardization and reproducibility.[4][5]
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[1][6]
-
a. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown in an appropriate broth (e.g., Tryptic Soy Broth).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Test Compounds: Stock solutions of Agent X and standard antibiotics prepared in a suitable solvent.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.
-
-
b. Inoculum Preparation:
-
Aseptically transfer a few colonies of the test bacterium from an agar plate into a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][4]
-
-
c. Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the subsequent wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (no antimicrobial agent) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[1]
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[1]
-
2. Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9] It is a qualitative test to determine if a bacterium is susceptible, intermediate, or resistant to an antibiotic.[10]
-
a. Preparation of Materials:
-
Bacterial Strains: Standardized inoculum prepared as described for the MIC test.
-
Growth Medium: Mueller-Hinton agar (MHA) plates (4 mm depth).[10][11]
-
Antimicrobial Disks: Paper disks impregnated with known concentrations of Agent X and standard antibiotics.
-
Equipment: Sterile cotton swabs, forceps, ruler or calipers.
-
-
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[7][8]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7][8]
-
Allow the plate to dry for a few minutes.[10]
-
-
c. Application of Disks and Incubation:
-
Using sterile forceps, place the antimicrobial disks on the inoculated agar surface, ensuring firm contact.
-
Space the disks to prevent overlapping of the inhibition zones.[8]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
d. Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) for each antimicrobial agent in millimeters.[10]
-
Compare the measured zone diameters to the interpretive criteria provided by the CLSI to determine if the organism is susceptible, intermediate, or resistant to the tested agents.[10]
-
Mandatory Visualizations
Experimental Workflow for Antibacterial Activity Benchmarking
The following diagram illustrates the sequential workflow for comparing the antibacterial activity of a novel agent against standard antibiotics.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. apec.org [apec.org]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 4-Chlorobenzothieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals
Proper Disposal of 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine, a chlorinated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine and its related compounds.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
Lab Coat: A standard laboratory coat should be worn.
Hazard Classification: Based on data for similar chlorinated thienopyrimidines, 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine should be handled as a hazardous substance. Related compounds are classified with the following hazards:
-
Acute oral, dermal, and inhalation toxicity (Category 4).[2][3]
-
May cause respiratory irritation.[4]
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[5] If irritation persists, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[3][5]
Step-by-Step Disposal Protocol
The disposal of 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un- or lightly-contaminated solid waste, such as gloves, weighing paper, and plasticware, in a designated yellow laboratory waste bag.[6]
-
Chemical Waste: All quantities of pure 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine, as well as any solutions containing this compound, must be treated as hazardous chemical waste.
-
Container Labeling: Use a suitable, sealable container for collecting the chemical waste. The container must be clearly labeled with a hazardous waste sticker, identifying the contents as "Hazardous Waste: 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine" and any solvents used.
2. In-Lab Neutralization (Not Recommended): Due to the stable heterocyclic ring structure and the presence of chlorine, in-lab neutralization or degradation is not recommended without specific, validated protocols for this compound. Attempting to neutralize or degrade chlorinated heterocyclic compounds without established procedures can lead to the formation of other hazardous byproducts.
3. Packaging for Disposal:
-
Ensure the waste container is tightly sealed to prevent any leaks or spills.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Professional Disposal:
-
Engage a Licensed Waste Disposal Company: The disposal of 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine must be handled by a licensed and approved hazardous waste disposal company.[3]
-
Provide Documentation: Furnish the disposal company with all available safety data for the compound, including its chemical name, structure, and any known hazards.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H4Cl2N2S | PubChem |
| Molecular Weight | 255.12 g/mol | PubChem[7] |
| IUPAC Name | 2,4-dichloro-[3]benzothiolo[3,2-d]pyrimidine | PubChem[7] |
| CAS Number | 160199-05-3 | PubChem[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine.
By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of 4-Chlorobenzo[1][2]thieno[3,2-d]pyrimidine, thereby fostering a secure research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 7. 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine | C10H4Cl2N2S | CID 57970085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 4-Chlorobenzothieno[3,2-D]pyrimidine
Essential Safety and Operational Guide for Handling 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
When handling 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2][3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., disposable nitrile gloves for short-term protection) that have been inspected before use.[3] A long-sleeved, seamless, and disposable gown that closes in the back is recommended.[2] |
| Respiratory | Respirator | Use a NIOSH-approved respirator or an effective engineering control such as a chemical fume hood. For sterile compounding of toxic drugs, a surgical N-95 respirator can provide both respiratory and splash protection.[4] |
| Full Body | Coveralls ("Bunny Suit") | For procedures with a high risk of contamination, head-to-toe coveralls can provide an additional layer of protection.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine is critical for laboratory safety. The following workflow outlines the key stages of handling, from receipt to disposal.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly closed.[5][6] Keep in a locked storage area.[6][7]
Weighing and Preparation of Solutions
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[8]
-
Fume Hood: Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing: Use a clean spatula and weighing paper or boat on a calibrated analytical balance. Avoid creating dust.[8]
-
Dissolution: Carefully transfer the weighed compound into a suitable, labeled container. Rinse any residual powder from the weighing paper with the chosen solvent and add it to the container.[8] Mix thoroughly until completely dissolved.[8]
Experimental Use
-
Controlled Environment: All experimental procedures involving this compound should be performed within a chemical fume hood or other appropriate containment device.
-
Spill Kit: Ensure a spill kit appropriate for chlorinated organic compounds is readily available.
-
Emergency Procedures: Be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.
Workflow for Handling 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine
Caption: Workflow for the safe handling of 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine.
Disposal Plan
Proper disposal of 4-Chlorobenzo[1][2]thieno[3,2-D]pyrimidine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Contaminated PPE: All disposable PPE, such as gloves, gowns, and shoe covers, that comes into contact with the compound should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) should be disposed of in the same manner as contaminated PPE. Non-disposable glassware and equipment must be decontaminated with an appropriate solvent before reuse.[8]
-
Unused Compound and Solutions: Unused or waste quantities of the compound and its solutions must be disposed of as hazardous chemical waste. Do not dispose of them down the drain.[1]
-
Spill Cleanup Materials: Any materials used to clean up spills should be treated as hazardous waste and disposed of accordingly.
Disposal Procedure
-
Containment: Place all waste materials in suitable, closed, and clearly labeled containers.[1]
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store waste containers in a designated, secure area, away from general laboratory traffic, until they can be collected for disposal.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management company.[9] These companies are equipped to handle all aspects of disposal, including packaging, transport, and final treatment.[9]
In the absence of a dedicated chemical waste management service, especially in remote locations, it is important to consult local regulations.[10] However, for most laboratory settings, professional disposal is the standard and required practice.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. benchchem.com [benchchem.com]
- 4. gerpac.eu [gerpac.eu]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
